molecular formula C9H10FNO2 B112946 (S)-3-Amino-3-(3-fluorophenyl)propanoic acid CAS No. 723284-79-5

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Cat. No.: B112946
CAS No.: 723284-79-5
M. Wt: 183.18 g/mol
InChI Key: GZNJUJNKZBHINS-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJUJNKZBHINS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353313
Record name (3S)-3-Amino-3-(3-fluorophenyl)propanoic acid
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Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723284-79-5
Record name (βS)-β-Amino-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-3-(3-fluorophenyl)propanoic acid
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Record name Benzenepropanoic acid, β-amino-3-fluoro-, (βS)
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Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic, chiral, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorine-substituted phenyl ring, imparts unique physicochemical and biological properties, making it a valuable building block for novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known biological activities, with a focus on its potential applications in neuroscience research.

Chemical Structure and Properties

This compound is a derivative of β-alanine, where a hydrogen atom at the β-position is substituted with a 3-fluorophenyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

Table 1: Chemical and Physical Properties [1]

PropertyValue
IUPAC Name (3S)-3-amino-3-(3-fluorophenyl)propanoic acid
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
CAS Number 791778-00-2 (for S-isomer)
Appearance White to off-white powder
SMILES N--INVALID-LINK--c1cccc(F)c1
Melting Point Not reported
Solubility Soluble in water and polar organic solvents

Synthesis

General Asymmetric Synthetic Approaches:

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the use of a chiral auxiliary to control the stereochemistry of the newly formed chiral center. The auxiliary is later removed to yield the desired enantiomer.

  • Catalytic Asymmetric Synthesis: This method employs a chiral catalyst, often a metal complex with a chiral ligand, to induce enantioselectivity in the reaction. Common reactions include asymmetric hydrogenation of enamines or asymmetric conjugate addition of an amine to an α,β-unsaturated ester.[2]

  • Enzymatic Resolution: Racemic mixtures of the β-amino acid or its precursor can be resolved using specific enzymes that selectively act on one enantiomer, allowing for the separation of the desired (S)-isomer.

Illustrative Synthetic Workflow (Hypothetical):

A potential synthetic route could involve the asymmetric reduction of a β-keto ester precursor, followed by amination and hydrolysis.

G Start 3-(3-Fluorophenyl)-3-oxopropanoate Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst, H2) Start->Asymmetric_Reduction Hydroxy_Ester Ethyl (S)-3-(3-fluorophenyl) -3-hydroxypropanoate Asymmetric_Reduction->Hydroxy_Ester Mesylation Mesylation Hydroxy_Ester->Mesylation Mesylate Mesylated Intermediate Mesylation->Mesylate Azide_Substitution Azide Substitution (NaN3) Mesylate->Azide_Substitution Azido_Ester Ethyl (R)-3-azido-3-(3-fluorophenyl) propanoate Azide_Substitution->Azido_Ester Reduction_Azide Reduction of Azide (H2, Pd/C) Azido_Ester->Reduction_Azide Amino_Ester Ethyl (S)-3-amino-3-(3-fluorophenyl) propanoate Reduction_Azide->Amino_Ester Hydrolysis Hydrolysis (LiOH) Amino_Ester->Hydrolysis Final_Product (S)-3-Amino-3-(3-fluorophenyl) propanoic acid Hydrolysis->Final_Product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Potential Applications

This compound is primarily investigated for its potential to modulate neuronal activity, making it a compound of interest for the treatment of neurological disorders.[3] The introduction of a fluorine atom can enhance metabolic stability and alter the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

Potential Mechanisms of Action:

  • GABAergic System Modulation: As a β-amino acid, it is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is hypothesized that it may act as a GABA analogue, potentially interacting with GABA receptors or transporters.[5] The fluorinated phenyl group may influence its binding affinity and selectivity for different GABA receptor subtypes. Research on fluorinated compounds has shown their potential to modulate GABA(A) receptor function.[6]

  • Glutamatergic System Modulation: Some fluorinated amino acid derivatives have been shown to affect excitatory glutamatergic synaptic transmission.[7] It is plausible that this compound could modulate glutamate receptors, such as NMDA or AMPA receptors, which are implicated in excitotoxicity and neuronal damage.

Table 2: Potential Biological Activities and Therapeutic Targets

Biological Target/SystemPotential EffectTherapeutic Relevance
GABA Receptors/Transporters Agonist, antagonist, or modulator of GABAergic signaling.Epilepsy, anxiety disorders, spasticity.
Glutamate Receptors Modulation of excitatory neurotransmission, potentially neuroprotective by reducing excitotoxicity.[7][8]Stroke, traumatic brain injury, neurodegenerative diseases.
Other CNS Targets Due to its structural similarity to neurotransmitters, it may interact with other neuronal receptors or enzymes.To be determined through further research.

Experimental Data:

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki, EC50 values) for the biological activity of this compound. Further experimental studies are required to elucidate its precise mechanism of action and pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound would be similar to those used for other neuroactive compounds.

Example Experimental Workflow for In Vitro Evaluation:

G Start Compound This compound Receptor_Binding Receptor Binding Assays (e.g., Radioligand displacement) Start->Receptor_Binding Functional_Assays Functional Assays (e.g., Electrophysiology, Calcium imaging) Start->Functional_Assays Target_Identification Identification of Primary Target (e.g., GABAaR, NMDAR) Receptor_Binding->Target_Identification Functional_Assays->Target_Identification Dose_Response Dose-Response Curve Generation Target_Identification->Dose_Response Data_Analysis Determination of IC50/EC50 Dose_Response->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A generalized workflow for the in vitro pharmacological characterization.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound to specific receptor subtypes (e.g., GABA-A, GABA-B, NMDA, AMPA receptors).

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a known radiolabeled ligand for the receptor.

    • Add varying concentrations of this compound.

    • Measure the displacement of the radioligand by the test compound using a scintillation counter.

    • Calculate the Ki value from the competition binding curve.

2. Electrophysiological Assays:

  • Objective: To determine the functional effect of the compound on ion channels gated by the target receptors.

  • Methodology (e.g., using Xenopus oocytes or cultured neurons):

    • Express the receptor of interest in the cells.

    • Use two-electrode voltage clamp or patch-clamp techniques to measure ion currents in response to the application of the natural ligand (e.g., GABA or glutamate).

    • Co-apply this compound with the natural ligand to determine if it potentiates or inhibits the current.

    • Apply the compound alone to test for direct agonist or antagonist activity.

    • Generate dose-response curves to determine EC50 or IC50 values.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel neurotherapeutics. Its unique chemical structure suggests potential interactions with key neurotransmitter systems in the brain. However, a significant gap exists in the publicly available data regarding its specific biological targets, potency, and efficacy. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a robust and scalable enantioselective synthesis protocol.

  • Comprehensive Pharmacological Profiling: Systematic screening against a panel of CNS targets to identify its primary mechanism of action.

  • In Vivo Efficacy Studies: Evaluation in animal models of neurological disorders such as epilepsy, anxiety, and neurodegeneration to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The elucidation of these key aspects will be crucial in determining the future trajectory of this compound as a lead compound in drug discovery.

References

physical and chemical properties of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visualization of its potential biological context.

Core Chemical and Physical Properties

This compound is a non-proteinogenic β-amino acid derivative. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[1] It is particularly explored in the development of therapeutics for neurological disorders.[1]

Identifiers and General Properties
PropertyDataReference(s)
IUPAC Name (3S)-3-Amino-3-(3-fluorophenyl)propanoic acid[2]
Synonyms (S)-3-Fluoro-β-phenylalanine, L-β-Phe(3-F)-OH
CAS Number 723284-79-5
Molecular Formula C₉H₁₀FNO₂[2]
Molecular Weight 183.18 g/mol [2]
Appearance White powder
Physicochemical Data
PropertyValueNotesReference(s)
Melting Point 210-212 °CFor the racemic mixture, DL-3-Amino-3-(3-fluorophenyl)propanoic acid.[3]
Boiling Point 305.7 °C at 760 mmHgFor the racemic mixture.[3]
pKa 3.61 ± 0.10Predicted value for the carboxylic acid group of the racemic mixture. The amino group pKa is expected to be around 9-10.
Solubility Described as having "excellent solubility"Fluorination is known to enhance solubility. Generally, β-amino acids are soluble in water and less soluble in organic solvents.[4][1]
Computed XLogP3 -1.9For the racemic mixture, suggesting high hydrophilicity.[2]
Optical Rotation [α]D²⁰ -17 ± 2º (c=1 in 0.5 N NaOH)Specific for the (S)-enantiomer.

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary or not publicly documented. This section outlines general methodologies applicable to the synthesis, purification, and analysis of chiral β-amino acids.

Synthesis: Asymmetric Synthesis of β-Amino Acids

The enantioselective synthesis of β-amino acids is a critical challenge in organic chemistry. Common strategies often begin with the synthesis of a racemic mixture, followed by chiral resolution.

General Workflow for Racemic Synthesis and Resolution:

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution Start 3-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate Reaction Condensation Reaction (e.g., in Ethanol, reflux) Start->Reaction Racemate Racemic (DL)-3-Amino-3- (3-fluorophenyl)propanoic acid Reaction->Racemate Resolution Enzymatic Resolution or Crystallization-Induced Dynamic Resolution Racemate->Resolution Enantiomers (S)-Enantiomer & (R)-Enantiomer Resolution->Enantiomers Purification Separation & Purification Enantiomers->Purification Final (S)-3-Amino-3-(3-fluorophenyl) propanoic acid Purification->Final

General workflow for β-amino acid synthesis.

A common method for preparing racemic β-amino acids involves the condensation of an aldehyde (3-fluorobenzaldehyde), malonic acid, and ammonium acetate in a solvent like ethanol under reflux.[5] The resulting racemic mixture can then be resolved.

Key Resolution Techniques:

  • Enzymatic Resolution: Utilizes enzymes, such as lipases or acylases, that selectively act on one enantiomer of a derivatized racemic mixture.[6][7] For example, an N-acetylated racemic β-amino acid can be subjected to an acylase that specifically hydrolyzes the acyl group from one enantiomer, allowing for separation.

  • Crystallization-Induced Dynamic Resolution: This technique involves the diastereomeric salt formation of the racemic amino acid with a chiral resolving agent (e.g., a chiral amine). One diastereomer preferentially crystallizes from the solution while the other remains in equilibrium in the solution and epimerizes, eventually leading to a high yield of the desired enantiomer.[8]

Purification

Purification of the final product is crucial to remove unreacted starting materials, the unwanted enantiomer, and other byproducts.

  • Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

  • Chromatography: Techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separation, especially when separating compounds with similar physical properties.

Analysis and Characterization

The identity, purity, and stereochemistry of the final compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC, using a chiral stationary phase, is essential to determine the enantiomeric excess (e.e.) of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Optical Rotation: A polarimeter is used to measure the specific rotation of the chiral molecule, which confirms the identity of the enantiomer (e.g., the negative rotation for the (S)-enantiomer).[9]

Biological Activity and Potential Signaling Pathways

This compound is primarily investigated for its potential role in neuroscience, acting as a structural mimic of the neurotransmitter γ-aminobutyric acid (GABA).[1] Its structure suggests it may act as a ligand for GABA receptors, particularly the GABA-B receptor.

GABA-B Receptor Signaling

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[10] It functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[11]

Mechanism of Action:

  • Ligand Binding: An agonist, such as GABA or a synthetic analog, binds to the extracellular "Venus flytrap" domain of the GABA-B1 subunit.[10][12]

  • Conformational Change: This binding event induces a conformational change that is transmitted to the GABA-B2 subunit.

  • G-Protein Activation: The GABA-B2 subunit then activates an associated inhibitory G-protein (Gαi/o).[10]

  • Downstream Effects: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which mediate downstream inhibitory effects:

    • Gβγ Subunit: Inhibits presynaptic voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates postsynaptic G-protein-gated inwardly rectifying K⁺ (GIRK) channels (causing hyperpolarization).[11]

    • Gαi/o Subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

G cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2 Heterodimer) G_Protein Gαi/o-βγ (Inactive) GABAB_R->G_Protein activates G_Protein_act Gαi/o (Active) + Gβγ (Active) G_Protein->G_Protein_act dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ (GIRK) Channel K_efflux K⁺ Efflux K_Channel->K_efflux Ligand (S)-3-Amino-3-(3-fluorophenyl) propanoic acid (Agonist) Ligand->GABAB_R Binds to GABAB1 G_Protein_act->AC Gαi/o inhibits G_Protein_act->Ca_Channel Gβγ inhibits G_Protein_act->K_Channel Gβγ activates ATP ATP ATP->AC substrate Inhibition Inhibition of Neurotransmitter Release Ca_influx->Inhibition Hyperpolarization Postsynaptic Hyperpolarization K_efflux->Hyperpolarization

Potential GABA-B receptor signaling pathway.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for several research applications:

  • Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules targeting neurological and psychiatric disorders.[9]

  • Neurotransmitter Research: Its ability to potentially modulate GABAergic systems makes it useful for studying the mechanisms of inhibitory neurotransmission and conditions like epilepsy.[1]

  • Biochemical Assays: It can be used in assays to screen for and characterize novel ligands of GABA receptors and to investigate their pharmacological profiles.[1]

  • Enzyme Inhibition Studies: The structural features of this compound make it a candidate for studies on enzyme inhibition.[1]

Safety and Handling

Based on data for the racemic mixture, 3-Amino-3-(3-fluorophenyl)propanoic acid is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[2][3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.[3] For storage, it is recommended to keep the compound in a cool (0-8 °C), dark, and dry place under an inert atmosphere.[9]

References

An In-depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS Number: 723284-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in pharmaceutical research and medicinal chemistry. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis and analysis, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white solid. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 723284-79-5[1]
Molecular Formula C₉H₁₀FNO₂[2]
Molecular Weight 183.18 g/mol [2]
IUPAC Name (3S)-3-amino-3-(3-fluorophenyl)propanoic acid
Synonyms (S)-3-Fluoro-β-phenylalanine, L-β-Phe(3-F)-OH[1]
Appearance White powder[1]
Purity ≥ 95% (HPLC)[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in 0.5 N NaOH[1]
Optical Rotation [α]D²⁰ = -17 ± 2º (c=1 in 0.5 N NaOH)[1]
Storage Conditions 0-8°C[1]

Experimental Protocols

Enantioselective Synthesis

Workflow for the Enantioselective Synthesis:

cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution A 3-Fluorobenzaldehyde E Reflux A->E B Malonic Acid B->E C Ammonium Acetate C->E D Ethanol (Solvent) D->E F Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid E->F G Racemic β-Amino Acid F->G H Esterification G->H I Racemic Ester H->I K Enantioselective Hydrolysis I->K J Lipase (e.g., Candida antarctica Lipase B) J->K L This compound K->L M (R)-Ester K->M

Figure 1: General workflow for the synthesis of this compound.

Step 1: Synthesis of Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid

This procedure is adapted from the general one-pot synthesis of 3-amino-3-arylpropionic acids.

  • Materials:

    • 3-Fluorobenzaldehyde

    • Malonic acid

    • Ammonium acetate

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).

    • Add ethanol as the solvent.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

Step 2: Enzymatic Resolution

This step utilizes a lipase to selectively hydrolyze one enantiomer of the corresponding ester, allowing for the separation of the desired (S)-enantiomer.

  • Materials:

    • Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid

    • Thionyl chloride

    • Methanol

    • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

    • Phosphate buffer (pH 7.0)

    • Organic solvent (e.g., toluene)

  • Procedure:

    • Esterification: Convert the racemic amino acid to its methyl ester by reacting with thionyl chloride in methanol.

    • Enzymatic Hydrolysis:

      • Suspend the racemic methyl ester in a biphasic system of an organic solvent (e.g., toluene) and phosphate buffer (pH 7.0).

      • Add the immobilized lipase to the mixture.

      • Stir the reaction at a controlled temperature (e.g., 30-40°C).

      • The lipase will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester largely unreacted.

    • Separation:

      • Monitor the reaction progress using chiral HPLC.

      • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

      • Separate the aqueous and organic layers. The aqueous layer will contain the sodium salt of the (R)-acid.

      • The organic layer will contain the desired (S)-ester.

    • Hydrolysis of (S)-ester:

      • Isolate the (S)-ester from the organic layer.

      • Hydrolyze the (S)-ester to the (S)-acid using standard aqueous acid or base conditions.

      • Purify the final product by recrystallization.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC) for Chiral Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T).

  • Mobile Phase: A mixture of methanol, water, and an acidic modifier (e.g., formic acid or acetic acid). The exact ratio should be optimized for baseline separation of the enantiomers. A typical starting point could be 80:20 (v/v) Methanol:Water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility, or DMSO-d₆.

  • ¹H NMR (Expected Resonances):

    • Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm.

    • A multiplet for the proton at the chiral center (CH-NH₂) around δ 4.0-4.5 ppm.

    • A multiplet for the CH₂ protons adjacent to the carboxylic acid group around δ 2.5-3.0 ppm.

  • ¹³C NMR (Expected Resonances):

    • A resonance for the carboxylic carbon around δ 175-180 ppm.

    • Aromatic carbon resonances between δ 110-165 ppm, showing C-F coupling.

    • A resonance for the chiral carbon (CH-NH₂) around δ 50-55 ppm.

    • A resonance for the CH₂ carbon around δ 40-45 ppm.

  • ¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring.

Biological Activity and Potential Mechanisms of Action

This compound is primarily utilized in research focused on neurological disorders.[1] Its structural similarity to neurotransmitters suggests potential interactions with receptors in the central nervous system. While specific studies on this compound are limited, its role as a β-amino acid and a fluorinated analogue of phenylalanine provides a basis for postulating its potential biological targets.

Potential Interaction with Neurotransmitter Systems

β-amino acids are known to interact with various neurotransmitter systems, including the GABAergic and glutamatergic systems.

  • GABAergic System: Some β-amino acids can act as agonists or antagonists at GABA receptors, particularly GABA-B receptors. The conformationally flexible nature of β-amino acids allows them to adopt structures that can mimic GABA.

  • Glutamatergic System: As an amino acid, it may also interact with glutamate receptors, which are the main excitatory neurotransmitter receptors in the brain.

The fluorine substitution on the phenyl ring can significantly influence the compound's binding affinity and selectivity for these receptors compared to its non-fluorinated counterpart.

Postulated Signaling Pathway Involvement

Given its potential interaction with GABA-B or glutamate receptors, this compound could modulate downstream signaling cascades.

Postulated GABA-B Receptor Signaling Pathway:

cluster_0 Presynaptic Terminal A This compound (Potential Agonist) B GABA-B Receptor A->B Binds C Gi/o Protein B->C Activates D Adenylate Cyclase C->D Inhibits G Voltage-gated Ca²⁺ Channel C->G Inhibits F cAMP D->F Converts E ATP E->D H Ca²⁺ Influx G->H I Reduced Neurotransmitter Release H->I

Figure 2: Postulated presynaptic GABA-B receptor signaling modulation.

Postulated Metabotropic Glutamate Receptor (mGluR) Signaling Pathway:

cluster_0 Postsynaptic Terminal A This compound (Potential Modulator) B Group II/III mGluR A->B Binds C Gi/o Protein B->C Activates D Adenylate Cyclase C->D Inhibits F cAMP D->F Converts E ATP E->D G PKA F->G Activates H Modulation of Ion Channels and Gene Expression G->H

Figure 3: Postulated postsynaptic mGluR signaling modulation.

Disclaimer: The signaling pathways depicted are hypothetical and based on the known pharmacology of related β-amino acids. Further experimental validation is required to confirm the specific interactions and effects of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules for drug discovery.[1] Its utility stems from:

  • Introduction of a Chiral Center: The defined stereochemistry at the β-position is crucial for specific interactions with biological targets.

  • Fluorine Substitution: The 3-fluoro-phenyl moiety can be used to probe structure-activity relationships, improve metabolic stability, and enhance binding affinity through favorable interactions such as hydrogen bonding or dipole-dipole interactions.

  • Scaffold for Peptidomimetics: β-amino acids are used to create peptidomimetics with altered secondary structures and increased resistance to enzymatic degradation compared to natural peptides.

It is a valuable tool for researchers developing novel therapeutics for neurological conditions such as epilepsy, neuropathic pain, and anxiety, where modulation of GABAergic or glutamatergic signaling is a key therapeutic strategy.[1]

Conclusion

This compound is a specialized chemical entity with significant potential in the field of medicinal chemistry. While detailed pharmacological studies on this specific molecule are not extensively published, its structural characteristics and the established roles of related compounds provide a strong rationale for its use in the development of novel drugs targeting the central nervous system. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers working with this compound. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its structural similarity to endogenous neurotransmitters, combined with the unique physicochemical properties imparted by the fluorine atom, makes it a valuable building block for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical methods, and potential biological applications of this compound.

Physicochemical Properties

This compound is a white crystalline solid. The incorporation of a fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, which can enhance its pharmacokinetic and pharmacodynamic profile in drug candidates.

PropertyValueReference
Molecular Weight 183.18 g/mol [1][2]
Molecular Formula C₉H₁₀FNO₂[1][2]
CAS Number 723284-79-5[1]
Appearance White powder[1]
Purity ≥ 95% (HPLC)[1]
Optical Rotation [α]D²⁰ = -17 ± 2º (c=1 in 0.5 N NaOH)[1]
Melting Point 210-212°C
Boiling Point 305.7°C at 760 mmHg
Topological Polar Surface Area 63.3 Ų[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving asymmetric synthesis to obtain the desired enantiomer. A common approach involves the use of a chiral auxiliary or an enzymatic resolution step.

General Synthetic Workflow

A representative synthetic approach is outlined below. This workflow is a generalized representation based on common organic synthesis techniques for similar β-amino acids.

G 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Condensation Condensation 3-Fluorobenzaldehyde->Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Condensation Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Condensation Intermediate Intermediate Condensation->Intermediate Asymmetric_Reduction Asymmetric_Reduction Intermediate->Asymmetric_Reduction Protected_Amino_Acid Protected_Amino_Acid Asymmetric_Reduction->Protected_Amino_Acid Deprotection Deprotection Protected_Amino_Acid->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification Final_Product->Purification Final_Product_Pure This compound (Pure) Purification->Final_Product_Pure

A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis (Exemplary)

The following is a representative protocol adapted from the synthesis of similar β-amino acids.

  • Condensation: 3-Fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) are condensed in the presence of a suitable chiral auxiliary (e.g., a chiral amine) and a catalyst (e.g., piperidine) in an appropriate solvent (e.g., ethanol). The reaction mixture is heated to reflux for several hours.

  • Asymmetric Reduction: The resulting intermediate is then subjected to an asymmetric reduction. This can be achieved using a chiral reducing agent (e.g., a borane complex with a chiral ligand) to stereoselectively reduce the double bond and introduce the desired stereochemistry at the C3 position.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis).

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of this compound.

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly employed. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.[3]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Expected Outcome: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee) of the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ≈ 7.0-7.4 (m, 4H, Ar-H), 4.2 (t, 1H, CH-NH₂), 2.5-2.7 (m, 2H, CH₂-COOH), NH₂ and COOH protons will be broad signals.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ≈ 173 (C=O), 162 (d, J=243 Hz, C-F), 145 (d, J=7 Hz, C-Ar), 130 (d, J=8 Hz, C-Ar), 123 (C-Ar), 114 (d, J=21 Hz, C-Ar), 113 (d, J=22 Hz, C-Ar), 49 (CH-NH₂), 40 (CH₂-COOH).

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and experimental conditions.

Biological Activity and Potential Applications

This compound is primarily investigated for its potential to modulate neurotransmitter systems in the CNS.[1] Its structural resemblance to γ-aminobutyric acid (GABA) and glutamate suggests potential interactions with their respective receptors.

Potential Mechanism of Action: GABA Receptor Modulation

As a GABA analogue, this compound may act as an agonist or antagonist at GABA receptors, thereby influencing inhibitory neurotransmission. The GABAergic system is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GABA GABA GABA_synthesis->GABA GABA_vesicle Vesicle GABA->GABA_vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl⁻ channel) GABA_release->GABA_A_Receptor GAT GABA Transporter (GAT) GABA_release->GAT Reuptake Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization Compound This compound Compound->GABA_A_Receptor Potential Agonist/Antagonist Activity Compound->GAT Potential Inhibition

Potential interaction with the GABAergic synapse.
Drug Development Applications

The primary application of this compound is as a scaffold in drug discovery.[1] Its incorporation into larger molecules can:

  • Enhance CNS Penetration: The lipophilicity of the fluorophenyl group can facilitate crossing the blood-brain barrier.

  • Improve Metabolic Stability: The carbon-fluorine bond is very stable, which can prevent metabolic degradation at that position.

  • Modulate Receptor Binding: The electronic effects of fluorine can alter the binding affinity and selectivity of the parent molecule for its biological target.

It is a valuable building block for creating libraries of compounds to be screened for activity against various neurological and psychiatric disorders.[1]

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutics. Its unique combination of a chiral amino acid scaffold and a fluorinated aromatic ring provides medicinal chemists with a valuable tool to modulate the properties of drug candidates targeting the central nervous system. Further research into its specific biological targets and mechanisms of action will undoubtedly open new avenues for the treatment of a range of neurological disorders.

References

Spectroscopic Profile of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, a key building block in pharmaceutical research and development. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data based on established computational models, alongside typical experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the characterization and analysis of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀FNO₂

  • Molecular Weight: 183.18 g/mol [1]

  • CAS Number: 117391-51-2[1]

  • Physical State: Solid

  • Melting Point: 210-212°C

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are generated using computational algorithms and provide expected values for spectral features.

Predicted ¹H NMR Data (500 MHz, D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.55m1HAr-H
7.15 - 7.30m3HAr-H
4.55t1HCH-NH₂
2.80d2HCH₂-COOH

Note: The chemical shifts of the amine (NH₂) and carboxylic acid (OH) protons are highly dependent on the solvent and pH and are often not observed in D₂O due to deuterium exchange.

Predicted ¹³C NMR Data (125 MHz, D₂O)
Chemical Shift (ppm)Assignment
175.5C=O
163.0 (d, J ≈ 245 Hz)C-F
142.0Ar-C
131.5Ar-CH
125.0Ar-CH
116.0 (d, J ≈ 21 Hz)Ar-CH
114.5 (d, J ≈ 22 Hz)Ar-CH
52.0CH-NH₂
40.0CH₂-COOH
Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2400Strong, BroadO-H stretch (Carboxylic Acid)
3200 - 3000MediumN-H stretch (Amine)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch
1725 - 1700StrongC=O stretch (Carboxylic Acid)
1620 - 1580MediumN-H bend (Amine)
1600, 1480Medium-WeakAromatic C=C stretch
1250 - 1100StrongC-F stretch
Mass Spectrometry (MS) Data

Based on publicly available GC-MS data, the following major peaks are observed[1]:

m/zInterpretation
183[M]⁺ (Molecular Ion)
124Fragment
122Fragment

Expected Fragmentation Pattern: In Electrospray Ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184. Common fragmentation pathways would involve the loss of the carboxylic acid group (CO₂H, 45 Da) and cleavage of the bond between the chiral carbon and the phenyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterium oxide (D₂O) or DMSO-d₆ (0.6 - 0.7 mL)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of D₂O in a small vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.

    • For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place 1-2 mg of the sample and 100-200 mg of dry KBr powder into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure to the die to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid

  • Mass Spectrometer (e.g., LC-MS with ESI source)

Procedure (LC-MS with ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dilute in Mobile Phase Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data 1D & 2D NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is an amino acid derivative utilized in the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders.[1] Its fluorophenyl group can enhance biological activity, making it a compound of interest for medicinal chemists and drug developers.[1] Understanding the solubility of this compound in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and conducting biochemical assays.[1][2][3]

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate comparative analysis and experimental planning, the following table provides an illustrative structure for presenting such data once determined.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

Organic SolventChemical FormulaPolarity IndexIllustrative Solubility (mg/mL) at 25°C
MethanolCH₃OH5.1[Data to be determined]
EthanolC₂H₅OH4.3[Data to be determined]
IsopropanolC₃H₈O3.9[Data to be determined]
AcetoneC₃H₆O5.1[Data to be determined]
AcetonitrileC₂H₃N5.8[Data to be determined]
DichloromethaneCH₂Cl₂3.1[Data to be determined]
Ethyl AcetateC₄H₈O₂4.4[Data to be determined]
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2[Data to be determined]
N,N-Dimethylformamide (DMF)C₃H₇NO6.4[Data to be determined]

Experimental Protocols for Solubility Determination

The solubility of a compound like this compound can be determined using several established methods. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.

The shake-flask method is a widely used technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][5] The presence of undissolved solid confirms that a saturated solution has been achieved.[5]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[4] It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.[6]

  • Quantification: Analyze the concentration of the solute in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

A miniaturized version of this method can be employed when the amount of the drug is limited.[6]

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.[7]

Protocol:

  • Saturation: Prepare a saturated solution of this compound in the desired organic solvent as described in the shake-flask method.

  • Aliquoting: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container.

  • Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume of the aliquot.

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

  • Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[3] A laser beam is passed through the sample, and the amount of scattered light is proportional to the concentration of suspended particles, allowing for the determination of the point of saturation.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_shake_flask Equilibrium Shake-Flask Method cluster_gravimetric Gravimetric Method prep 1. Add excess compound to solvent equilibrate 2. Agitate at constant temperature (24-48h) prep->equilibrate separate 3. Centrifuge or filter to separate solid equilibrate->separate analyze 4. Quantify concentration via HPLC/UV-Vis separate->analyze saturate 1. Prepare saturated solution aliquot 2. Pipette known volume of supernatant saturate->aliquot evaporate 3. Evaporate solvent aliquot->evaporate weigh 4. Weigh dried solute evaporate->weigh

Figure 1: Workflows for solubility determination methods.

Logical_Relationship Compound This compound Solubility Solubility Compound->Solubility Solvent Organic Solvent Solvent->Solubility Temperature Temperature Temperature->Solubility

Figure 2: Factors influencing solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers and drug development professionals with the necessary experimental protocols and a framework for systematically determining and presenting this critical physicochemical property. The application of standardized methods such as the shake-flask and gravimetric techniques will ensure the generation of reliable and reproducible solubility data, which is essential for advancing the development of new chemical entities.

References

Unraveling the Molecular Interactions of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative with potential applications in neuroscience research and drug development for neurological disorders.[1] While specific quantitative data on its mechanism of action are not extensively available in publicly accessible literature, its structural similarity to known modulators of the γ-aminobutyric acid (GABA) system suggests a likely interaction with GABAB receptors. This technical guide consolidates the current understanding of its hypothesized mechanism of action, drawing parallels from structurally related compounds and outlining the experimental approaches required for its full characterization.

Introduction

This compound is a non-natural β-amino acid that has garnered interest within the scientific community for its potential to modulate neurotransmitter systems.[1][2] The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity for biological targets. This guide provides an in-depth exploration of the putative mechanism of action of this compound, focusing on its expected interaction with the GABAB receptor.

Hypothesized Mechanism of Action: GABAB Receptor Modulation

Based on structure-activity relationships of similar compounds, this compound is postulated to act as a modulator of the GABAB receptor. A structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been demonstrated to be a weak antagonist at GABAB receptors.

The GABAB Receptor Signaling Cascade

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Its activation initiates a signaling cascade with two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (S)-3-Amino-3- (3-fluorophenyl)propanoic acid GABABR GABA-B Receptor (Gαi/o-coupled) Ligand->GABABR Binds to receptor G_protein G-protein (αβγ) GABABR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase α subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion K_ion_out K+ GIRK->K_ion_out Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Leads to K_ion_in K+ K_ion_in->GIRK

Quantitative Data Summary

As of the date of this publication, specific quantitative data regarding the binding affinity (Ki, IC50) or functional potency (EC50, pA2) of this compound at the GABAB receptor have not been reported in the peer-reviewed scientific literature. The following tables are presented as a template for the types of data that would be generated through the experimental protocols outlined in the subsequent sections.

Table 1: Hypothetical Binding Affinity of this compound at Human GABAB Receptors

RadioligandTest CompoundKi (nM)Assay Type
[3H]-GABAThis compoundData not availableRadioligand Binding
[3H]-BaclofenThis compoundData not availableRadioligand Binding
[3H]-CGP54626This compoundData not availableRadioligand Binding

Table 2: Hypothetical Functional Activity of this compound at Human GABAB Receptors

Assay TypeParameterValue
[35S]GTPγS BindingEC50 (nM) / pA2Data not available
cAMP AccumulationIC50 (nM) / pA2Data not available
GIRK Channel ActivationEC50 (nM) / pA2Data not available

Experimental Protocols

To elucidate the precise mechanism of action and quantitative pharmacological parameters of this compound, the following standard experimental protocols are recommended.

GABAB Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the GABAB receptor.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat brain cortex) in sucrose buffer prep2 Centrifuge at 1,000 x g to remove nuclei prep1->prep2 prep3 Centrifuge supernatant at 40,000 x g prep2->prep3 prep4 Wash pellet with buffer and recentrifuge prep3->prep4 prep5 Resuspend final pellet in assay buffer prep4->prep5 assay1 Incubate membrane preparation with [3H]-radioligand (e.g., [3H]GABA) and varying concentrations of test compound prep5->assay1 assay2 Incubate at 4°C for 60 minutes assay1->assay2 assay3 Separate bound and free radioligand by rapid filtration assay2->assay3 assay4 Quantify bound radioactivity using liquid scintillation counting assay3->assay4 analysis1 Determine IC50 value from competition binding curve assay4->analysis1 analysis2 Calculate Ki value using the Cheng-Prusoff equation analysis1->analysis2

Functional Assay: cAMP Measurement

This assay determines the functional effect of the test compound on adenylyl cyclase activity.

cAMP_Assay_Workflow cluster_cell_prep Cell Culture cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis cell1 Culture cells expressing recombinant human GABA-B receptors (e.g., CHO, HEK293) assay1 Pre-incubate cells with phosphodiesterase inhibitor (e.g., IBMX) cell1->assay1 assay2 Add varying concentrations of test compound (for antagonist activity, co-incubate with a GABA-B agonist like baclofen) assay1->assay2 assay3 Stimulate adenylyl cyclase with forskolin assay2->assay3 assay4 Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) assay3->assay4 analysis1 Generate dose-response curves assay4->analysis1 analysis2 Calculate IC50 (for agonists) or pA2 (for antagonists) values analysis1->analysis2

Functional Assay: Electrophysiology (GIRK Channel Activity)

This protocol measures the effect of the test compound on GIRK channel currents in cells expressing GABAB receptors.

Electrophysiology_Workflow cluster_cell_setup Cell Preparation and Recording cluster_drug_app Drug Application cluster_analysis_electro Data Analysis setup1 Prepare cells expressing GABA-B receptors and GIRK channels (e.g., Xenopus oocytes, cultured neurons) setup2 Establish whole-cell patch-clamp configuration setup1->setup2 setup3 Record baseline potassium currents setup2->setup3 app1 Perfuse cells with varying concentrations of the test compound setup3->app1 app2 For antagonist testing, co-apply with a known GABA-B agonist app1->app2 app3 Record changes in potassium current app2->app3 analysis1 Measure current amplitude and kinetics app3->analysis1 analysis2 Construct dose-response curves analysis1->analysis2 analysis3 Determine EC50 or IC50 values analysis2->analysis3

Conclusion

This compound represents a molecule of significant interest for the development of novel therapeutics for neurological disorders. While direct experimental evidence for its mechanism of action is currently limited, its structural characteristics strongly point towards modulation of the GABAB receptor. The experimental workflows detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this compound. Future studies employing these methodologies are crucial to definitively establish its molecular target(s), potency, and efficacy, thereby paving the way for its potential clinical development.

References

The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the multifaceted roles of fluorine in medicinal chemistry. It details the core principles of how fluorination impacts molecular properties, presents quantitative data for comparative analysis, provides key experimental protocols for assessing these changes, and visualizes the intricate interplay of fluorinated molecules with biological systems.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, profoundly influencing their biological activity and pharmacokinetic profiles.[1] The introduction of fluorine atoms into a lead compound can dramatically alter its biological behavior, largely attributed to fluorine's unique properties: its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3] These characteristics collectively influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity to its target.[1][2][4]

One of the most significant benefits of fluorination is the enhancement of metabolic stability.[1] The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[1][2] By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and reduced dosing frequency.[1][4]

Fluorination also plays a crucial role in modulating a molecule's physicochemical properties.[1] The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate cell membranes.[1][2] Furthermore, the introduction of fluorine can influence the conformation of a molecule, sometimes locking it into a bioactive conformation that enhances its binding affinity to the target protein.[4][5]

The impact of fluorination on binding affinity is a complex interplay of various factors.[1] Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[1][6] The substitution of hydrogen with fluorine can also displace water molecules from a binding site, leading to a favorable entropic contribution to binding.[1][6]

Quantitative Impact of Fluorination: Comparative Data

To provide a clearer understanding of the tangible effects of fluorination, the following tables summarize key quantitative data from various studies. These tables allow for a direct comparison of fluorinated molecules with their non-fluorinated counterparts across different biological targets and parameters.

Table 1: Enhancement of Metabolic Stability

Compound PairModificationKey ParameterNon-Fluorinated ValueFluorinated ValueFold Improvement
Ezetimibe AnalogFluorination of aromatic ringIn vitro activity--50-fold[7]
Melphalan vs. Melphalan flufenamidep-fluoro substitutionPharmacological activity--10-fold[8]
Gefitinib Analogs2-fluoro vs. 6-fluoro substitutionBioavailability-Improved-[9]

Table 2: Modulation of Binding Affinity

Compound PairTargetKey ParameterNon-Fluorinated ValueFluorinated ValueFold Improvement
Quinolone AnalogsDNA GyraseGyrase-complex binding--2-17 fold[2]
Thrombin InhibitorsThrombinBinding Affinity--6-fold[10]
Menin-MLL InhibitorsMeninInhibitory Activity-Considerably improved-[11]

Table 3: Alteration of Lipophilicity (logP)

Compound ClassObservationReference
Fluoro-arenesGenerally more lipophilic[3]
Aliphatic FluorinationCan decrease lipophilicity[7][8]
2-(Thiofluoroalkyl)pyridinesContext-dependent impact on lipophilicity[12]

Table 4: Modification of Acidity (pKa)

Compound ClassEffect of FluorinationKey ObservationReference
Amine-containing drugsLowers basicity of neighboring heteroatomsCan improve bioavailability[2][4]
General observationInductive effects increase acidityCan adjust pKa value[5][7]

Visualizing Fluorine's Influence

The following diagrams illustrate the mechanisms and workflows related to the application of fluorine in drug design.

metabolic_stability cluster_drug Drug Molecule cluster_metabolism Metabolic Process cluster_fluorinated_drug Fluorinated Analog Drug_H Drug-CH₃ (Metabolically Labile Site) CYP450 CYP450 Enzyme Drug_H->CYP450 Metabolism Metabolite Drug-CH₂OH (Oxidized Metabolite) CYP450->Metabolite Block CYP450->Block Blocked Drug_F Drug-CF₃ (Fluorinated Site) Drug_F->CYP450

Caption: Fluorine blocks metabolic oxidation by CYP450 enzymes.

experimental_workflow cluster_assays Biological Assays Start Lead Compound (Non-Fluorinated) Synthesis Synthesize Fluorinated Analogs Start->Synthesis Screening In Vitro Screening Synthesis->Screening Metabolic_Stability Metabolic Stability Assay Screening->Metabolic_Stability Binding_Affinity Binding Affinity Assay Screening->Binding_Affinity Physicochemical logP & pKa Determination Screening->Physicochemical Data_Analysis Data Analysis & Comparison Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Metabolic_Stability->Data_Analysis Binding_Affinity->Data_Analysis Physicochemical->Data_Analysis binding_interaction cluster_receptor Receptor Binding Pocket Receptor Receptor Amino_Acid_1 Amino Acid Residue (e.g., Carbonyl C=O) Amino_Acid_2 Amino Acid Residue (e.g., Amide N-H) Drug Fluorinated Ligand Drug->Receptor Enhanced Binding Drug->Amino_Acid_1 Orthogonal Multipolar Interaction (C-F···C=O) Drug->Amino_Acid_2 Weak Hydrogen Bond (C-F···H-N) logical_relationship cluster_properties Core Physicochemical Properties cluster_effects Resulting Molecular Effects Fluorine Fluorine Atom Electronegativity High Electronegativity Fluorine->Electronegativity Size Small Size (H-mimic) Fluorine->Size Bond_Strength Strong C-F Bond Fluorine->Bond_Strength pKa pKa Modulation Electronegativity->pKa Lipophilicity Lipophilicity (logP) Alteration Electronegativity->Lipophilicity Binding Altered Binding Interactions Electronegativity->Binding Size->Binding Metabolism Blocked Metabolic Oxidation Bond_Strength->Metabolism Result Enhanced Biological Activity & Improved Pharmacokinetics pKa->Result Lipophilicity->Result Binding->Result Metabolism->Result

References

An In-depth Technical Guide to the Stereochemistry of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom on the phenyl ring, imparts unique pharmacological properties. This technical guide provides a comprehensive overview of the stereochemistry of the (S)-enantiomer, detailing its synthesis, chiral resolution, and spectroscopic characterization. Furthermore, it elucidates its presumed mechanism of action as a GABAB receptor agonist and outlines the corresponding signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the GABAergic system.

Physicochemical Properties and Stereochemistry

This compound is a white crystalline solid. The stereocenter at the C3 position dictates the molecule's three-dimensional arrangement and its biological activity. The (S)-configuration is crucial for its interaction with its biological targets.

PropertyValueReference
Molecular Formula C₉H₁₀FNO₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 183.18 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 723284-79-5--INVALID-LINK--[1]
Appearance White powder--INVALID-LINK--[1]
Optical Rotation [α]D²⁰ -17 ± 2º (c=1 in 0.5 N NaOH)--INVALID-LINK--

Synthesis and Chiral Resolution

The synthesis of this compound typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic 3-Amino-3-(3-fluorophenyl)propanoic Acid

A common method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.

Experimental Protocol (Adapted from the synthesis of 3-amino-3-phenylpropanoic acid):

  • A mixture of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol is heated under reflux.

  • The reaction mixture is stirred for several hours to allow for the condensation and subsequent decarboxylation to form the racemic β-amino acid.

  • Upon cooling, the crude product precipitates from the solution.

  • The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

G 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Reaction Mixture Reaction Mixture 3-Fluorobenzaldehyde->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Solvent Reflux Reflux Racemic Product Racemic Product Reaction Mixture->Racemic Product Reflux G Racemic N-acyl Amino Acid Racemic N-acyl Amino Acid Selective Hydrolysis Selective Hydrolysis Racemic N-acyl Amino Acid->Selective Hydrolysis Enzyme Enzyme Enzyme->Selective Hydrolysis Separation Separation Selective Hydrolysis->Separation (S)-N-acyl Amino Acid (S)-N-acyl Amino Acid Separation->(S)-N-acyl Amino Acid (R)-Amino Acid (R)-Amino Acid Separation->(R)-Amino Acid Deprotection Deprotection (S)-N-acyl Amino Acid->Deprotection (S)-Amino Acid (S)-Amino Acid Deprotection->(S)-Amino Acid G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Agonist This compound GABABR GABAB Receptor Agonist->GABABR Binds G_protein Gαi/o-Gβγ GABABR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK K⁺ Channel G_betagamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release Hyperpolarization Hyperpolarization (IPSP) GIRK->Hyperpolarization

References

Methodological & Application

Synthesis Protocol for (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust chemoenzymatic protocol for the enantioselective synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a two-step process commencing with the one-pot synthesis of the racemic β-amino acid, followed by an efficient enzymatic kinetic resolution of its corresponding ester. This method provides a reliable pathway to obtaining the desired (S)-enantiomer with high optical purity.

Introduction

This compound is a non-proteinogenic β-amino acid that has garnered significant interest in drug discovery and development. Its unique structural features, including the fluorine substituent on the phenyl ring, can impart favorable pharmacological properties to parent molecules, such as enhanced metabolic stability and binding affinity to biological targets. This application note provides a detailed experimental protocol for its synthesis, tailored for researchers in organic synthesis and drug development.

Overall Synthesis Workflow

The synthesis proceeds in two main stages:

  • Racemic Synthesis: A one-pot reaction of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate yields racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

  • Enzymatic Kinetic Resolution: The racemic acid is first converted to its ethyl ester. Subsequently, enzymatic kinetic resolution using Candida antarctica lipase A (CAL-A) selectively acylates the (S)-enantiomer, allowing for the separation of the two enantiomers. The acylated (S)-enantiomer is then deacylated to afford the target compound.

SynthesisWorkflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Enzymatic Resolution Reactants 3-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate OnePot One-Pot Reaction Reactants->OnePot Ethanol, Reflux RacemicAcid Racemic (±)-3-Amino-3- (3-fluorophenyl)propanoic Acid OnePot->RacemicAcid Esterification Esterification RacemicAcid->Esterification Ethanol, SOCl2 RacemicEster Racemic Ethyl Ester Esterification->RacemicEster EnzymaticResolution Enzymatic Kinetic Resolution (Candida antarctica Lipase A) RacemicEster->EnzymaticResolution Acyl Donor SAcylated (S)-N-Acylated Ethyl Ester EnzymaticResolution->SAcylated REster (R)-Ethyl Ester EnzymaticResolution->REster Separation Separation Separation->SAcylated Separation->REster SAcylated->Separation Hydrolysis Hydrolysis SAcylated->Hydrolysis Acidic or Basic REster->Separation FinalProduct (S)-3-Amino-3- (3-fluorophenyl)propanoic Acid Hydrolysis->FinalProduct

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Racemic (±)-3-Amino-3-(3-fluorophenyl)propanoic Acid

This procedure is adapted from a general one-pot synthesis of 3-amino-3-arylpropionic acids.

Materials:

  • 3-Fluorobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol), malonic acid (8.38 g, 80.6 mmol), and ammonium acetate (12.4 g, 161.2 mmol).

  • Add 100 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • A white precipitate of the racemic amino acid should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to yield racemic (±)-3-amino-3-(3-fluorophenyl)propanoic acid.

Table 1: Quantitative Data for Racemic Synthesis

ParameterValue
Starting Material3-Fluorobenzaldehyde (10.0 g)
Expected Product(±)-3-Amino-3-(3-fluorophenyl)propanoic acid
Molecular Weight183.18 g/mol
Theoretical Yield14.76 g
Typical Yield65-75%
AppearanceWhite to off-white solid
Stage 2: Enzymatic Kinetic Resolution

This stage involves the esterification of the racemic amino acid followed by enzymatic resolution.

Materials:

  • Racemic (±)-3-Amino-3-(3-fluorophenyl)propanoic acid

  • Absolute Ethanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend the racemic amino acid (10.0 g, 54.6 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (4.8 mL, 65.5 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl ester hydrochloride salt.

  • The crude product can be used directly in the next step or purified further.

This procedure is based on the known selectivity of Candida antarctica lipase A for the (S)-enantiomer of β-amino esters.

Materials:

  • (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

  • Candida antarctica lipase A (CAL-A), immobilized

  • Anhydrous acyl donor (e.g., ethyl butyrate or vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

  • Molecular sieves (4 Å)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • To a dry 500 mL Erlenmeyer flask, add the crude racemic ethyl ester hydrochloride (10.0 g, approx. 40.7 mmol) and 200 mL of anhydrous tert-butyl methyl ether.

  • Add anhydrous sodium carbonate (to neutralize the HCl salt) and stir for 30 minutes. Filter to remove the solids.

  • To the filtrate, add the acyl donor (e.g., ethyl butyrate, 1.1 equivalents).

  • Add immobilized CAL-A (typically 10-20% by weight of the substrate).

  • Add activated molecular sieves to maintain anhydrous conditions.

  • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that the (S)-enantiomer has been selectively acylated.

  • Once 50% conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate contains the (S)-N-acylated ethyl ester and the unreacted (R)-ethyl ester.

  • The mixture of the (S)-N-acylated ester and the (R)-ester can be separated by column chromatography on silica gel.

  • The collected fraction of the (S)-N-acylated ethyl ester is then subjected to hydrolysis.

  • Acidic Hydrolysis: Dissolve the (S)-N-acylated ester in a mixture of 6 M HCl and dioxane (1:1) and reflux for 4-6 hours.

  • After hydrolysis, cool the mixture and extract with an organic solvent to remove the fatty acid byproduct.

  • Adjust the pH of the aqueous layer to neutral (pH 7) with a base (e.g., NaOH) to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Table 2: Representative Data for Enzymatic Resolution

ParameterValue
EnzymeCandida antarctica Lipase A (immobilized)
Substrate(±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate
Acyl DonorEthyl butyrate
Solventtert-Butyl methyl ether
Temperature40 °C
Conversion~50%
Enantiomeric Excess (ee) of (S)-product>98%
Enantiomeric Excess (ee) of unreacted (R)-ester>98%
Typical Isolated Yield of (S)-acid40-45% (based on racemic starting material)

Concluding Remarks

The chemoenzymatic approach described provides a reliable and scalable method for the synthesis of enantiomerically pure this compound. The one-pot synthesis of the racemic precursor is efficient, and the enzymatic resolution offers high enantioselectivity under mild reaction conditions. This protocol is well-suited for laboratory-scale synthesis and has the potential for process optimization for larger-scale production in industrial settings. Careful monitoring of the enzymatic resolution step by chiral HPLC is crucial for achieving high enantiomeric purity of the final product.

Application Note & Protocol: Laboratory Preparation of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structural features, particularly the presence of a fluorine atom, can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules incorporating this moiety. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing with the preparation of the racemic mixture, followed by enzymatic resolution to isolate the desired (S)-enantiomer.

Overall Synthesis Workflow:

The synthesis is a three-stage process:

  • Synthesis of Racemic 3-Amino-3-(3-fluorophenyl)propanoic Acid: A one-pot condensation reaction.

  • Esterification of the Racemic Acid: Conversion to the corresponding methyl ester to facilitate enzymatic resolution.

  • Enzymatic Kinetic Resolution and Hydrolysis: Selective acylation of the (R)-enantiomer by a lipase, allowing for the separation of the (S)-enantiomer, followed by hydrolysis to the final product.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Enzymatic Resolution & Hydrolysis A 3-Fluorobenzaldehyde E Racemic 3-Amino-3-(3-fluorophenyl)propanoic Acid A->E Reflux B Malonic Acid B->E Reflux C Ammonium Acetate C->E Reflux D Ethanol (Solvent) D->E Reflux F Racemic Methyl 3-Amino-3-(3-fluorophenyl)propanoate E->F Methanol, SOCl2 I Separated (S)-Methyl Ester and (R)-N-acetyl-methyl ester F->I Enzymatic Reaction G Lipase (e.g., Candida antarctica Lipase B) G->I Enzymatic Reaction H Acyl Donor (e.g., Ethyl Acetate) H->I Enzymatic Reaction J This compound I->J Acidic Hydrolysis

References

Application Notes and Protocols for the Use of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-natural, fluorinated β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly influence their conformational stability, resistance to enzymatic degradation, and binding affinity to biological targets. The presence of the fluorine atom on the phenyl ring can alter the electronic properties of the side chain, potentially leading to enhanced biological activity and improved pharmacokinetic profiles of the resulting peptides.

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic acid into peptides using standard Fmoc/tBu solid-phase synthesis strategies. Detailed protocols for resin preparation, coupling, deprotection, and cleavage are presented, along with a discussion of potential challenges and optimization strategies.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the public domain, the following tables provide representative data for standard coupling reagents and general expectations for SPPS. Coupling efficiencies for β-amino acids, particularly those with bulky or electron-withdrawing substituents, may be slightly lower than for standard α-amino acids and may require extended coupling times or the use of more potent coupling reagents.

Table 1: Common Coupling Reagents for SPPS

Coupling ReagentActivating AgentTypical Coupling TimeNotes
HBTUHOBt30 min - 2 hWidely used, efficient, and reliable for most amino acids.
HATUHOAt20 min - 1 hHighly efficient, particularly for sterically hindered amino acids.
PyBOPHOBt30 min - 2 hSimilar to HBTU, good for manual and automated synthesis.
DIC/OxymaN/A1 - 4 hCost-effective, low racemization, but can be slower.

Table 2: Representative SPPS Stepwise Efficiency and Expected Overall Yield

Stepwise EfficiencyExpected Overall Yield (10-mer peptide)Expected Overall Yield (20-mer peptide)
98%81.7%66.8%
99%90.4%81.8%
99.5%95.1%90.5%

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acids.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin for at least 30 minutes prior to the first amino acid coupling.

Protocol 2: Fmoc Deprotection
  • After swelling, drain the solvent from the resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Thoroughly wash the resin with DMF (5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Perform a Kaiser test to confirm the completion of the deprotection (a positive test will show a blue color).

Protocol 3: Coupling of Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic Acid
  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic acid (3 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, 2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature. For β-amino acids like Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic acid, a longer coupling time of 2-4 hours is recommended to ensure high coupling efficiency.

  • Monitoring: After the desired coupling time, perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail for many peptides is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Potential Signaling Pathway Involvement

While direct evidence for the specific signaling pathways modulated by peptides containing this compound is limited, the incorporation of similar fluorinated amino acids into bioactive peptides, such as somatostatin analogs, has been shown to modulate G-protein-coupled receptor (GPCR) activity.[1][2] The following diagram illustrates a general GPCR signaling cascade that could be influenced by such modified peptides.

GPCR_Signaling Peptide Peptide containing This compound GPCR G-Protein-Coupled Receptor (e.g., SSTR2/SSTR3) Peptide->GPCR Binding G_Protein Heterotrimeric G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generalized G-protein-coupled receptor (GPCR) signaling pathway.

Challenges and Optimization

  • Reduced Reactivity: The electron-withdrawing nature of the fluorine atom may slightly decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group. To overcome this, using highly efficient coupling reagents like HATU or allowing for longer coupling times is recommended. A double coupling step, where the coupling procedure is repeated before moving to the next deprotection step, can also ensure complete incorporation.

  • Aggregation: As with many β-amino acids, peptides containing this compound may have a higher tendency to aggregate during synthesis. This can be mitigated by using specialized "difficult sequence" protocols, such as incorporating pseudoprolines or using chaotropic salts in the washing steps.

  • Monitoring: Careful monitoring of the coupling reaction using the Kaiser test is crucial to ensure the complete incorporation of the amino acid at each step.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to develop novel peptide-based therapeutics. Its successful incorporation into peptide chains using the protocols outlined in these application notes can lead to the generation of peptides with enhanced stability and potentially novel biological activities. While challenges related to its incorporation may arise, these can be effectively addressed through careful optimization of the synthesis protocol. Further research into the biological effects of peptides containing this unique amino acid is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for the Incorporation of Fluorinated Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in drug discovery and chemical biology. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can confer significant advantages to peptides. These include enhanced metabolic stability, increased resistance to proteolytic degradation, modulation of receptor binding affinity, and altered hydrophobicity and lipophilicity.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of peptides containing fluorinated amino acids.

Applications of Peptide Fluorination

The introduction of fluorinated amino acids can fine-tune the physicochemical and biological properties of peptides, leading to a range of applications:

  • Enhanced Metabolic Stability: Fluorination can shield the peptide backbone from enzymatic cleavage, thereby increasing its half-life in biological systems.[3][4][6] The electron-withdrawing nature of fluorine can alter the electronic environment of the scissile peptide bond, hindering protease activity.[4]

  • Modulation of Binding Affinity: The incorporation of fluorine can influence a peptide's conformation and its interaction with target receptors. While the effect is context-dependent, strategic placement of fluorinated residues can either maintain or enhance binding affinity.[2][5] Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions within the binding pocket.[4]

  • Improved Cellular Uptake: The increased hydrophobicity and unique lipophobicity of fluorinated side chains can facilitate the passage of peptides across cell membranes.[5]

  • Protein Engineering and Structural Biology: Fluorinated amino acids serve as valuable probes for ¹⁹F NMR spectroscopy, allowing for the study of protein structure, dynamics, and interactions without the background noise inherent in ¹H NMR.

  • Development of Novel Biomaterials: Fluorinated peptides can self-assemble into unique nanostructures with tunable properties, opening avenues for new biomaterials with applications in drug delivery and tissue engineering.[7]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of incorporating fluorinated amino acids on key peptide properties.

Table 1: Proteolytic Stability of Fluorinated Peptides

Peptide/AnalogProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)Reference
GLP-1 AnalogueDPP IV~2.3-fold more resistant[4]
Model PeptideTrypsinModest increase[4]
Model PeptideElastaseSignificant increase[4]

Note: Direct comparison between studies should be made with caution due to variations in peptide sequences, assay conditions, and proteases used.[4]

Table 2: Receptor Binding Affinity of Fluorinated Peptides

Peptide/AnalogTarget ReceptorAssay TypeBinding Affinity (IC₅₀)Fold Change vs. Non-FluorinatedReference
GLP-1 (Native)hGLP-1RCompetition Binding1.9 nM-[2]
F9 GLP-1hGLP-1RCompetition Binding5.1 nM~2.7x decrease[2]
F29 GLP-1hGLP-1RCompetition Binding13.3 nM7x decrease[2]
F28 GLP-1hGLP-1RCompetition Binding18.8 nM9.9x decrease[2]
F8, F89, F10, F32 GLP-1hGLP-1RCompetition Binding27-60-fold increase in IC₅₀27-60x decrease[2]
4-Fluorobenzoate-modified MG11Cholecystokinin-2 Receptor (CCK2R)Not Specified0.20 nMHighest binding affinity[4]
6-Fluoronicotinate-modified MG11Cholecystokinin-2 Receptor (CCK2R)Not SpecifiedNot SpecifiedLower binding affinity[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of peptides containing fluorinated amino acids.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol describes the manual synthesis of a peptide containing 4-fluorophenylalanine (Phe(4-F)) using the Fmoc/tBu strategy, exemplified by the synthesis of a linear precursor to the ghrelin agonist, Ulimorelin.[1]

Materials and Reagents:

  • Fmoc-Phe(4-F)-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Fritted syringe reaction vessel

Procedure:

  • Resin Swelling:

    • Weigh the desired amount of Rink Amide resin (e.g., 100 mg) into a fritted syringe reaction vessel.

    • Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with occasional agitation.[1]

    • Drain the DMF.[1]

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF (v/v) solution to the swollen resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-Phe(4-F)-OH) (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for Fmoc-Phe(4-F)-OH.[1]

    • Drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[1]

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines).[1] If the test is positive, a second coupling step may be necessary.[1]

  • Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence.[1]

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and react for 2-3 hours at room temperature.

    • Filter the cleavage solution from the resin beads into a collection tube.[1]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the precipitated peptide.[1]

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.[1]

    • Dry the crude peptide pellet under vacuum.[1]

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[1]

    • Lyophilize the pure fractions to obtain the final peptide.[1]

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Repeat Repeat Cycle for Each Amino Acid Coupling->Repeat Wash1->Coupling Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Microwave irradiation can significantly accelerate SPPS by reducing reaction times for both coupling and deprotection steps.[8][9][10][11][12]

General Considerations:

  • Use a dedicated microwave peptide synthesizer.

  • Temperature-controlled conditions are crucial to minimize side reactions like racemization.[8]

  • Microwave methods can significantly reduce synthesis time, with couplings often completed in 5 minutes and deprotection in 3 minutes.[11]

Procedure (General Outline):

  • Resin Swelling: Swell the resin in DMF as described in Protocol 1.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation for a specified time and at a controlled temperature (e.g., 3 minutes).

    • Wash the resin thoroughly.

  • Amino Acid Coupling:

    • Add the pre-activated Fmoc-amino acid solution to the resin.

    • Apply microwave irradiation for a specified time and at a controlled temperature (e.g., 5 minutes).[13]

    • Wash the resin thoroughly.

  • Repeat Synthesis Cycle: Repeat the microwave-assisted deprotection and coupling steps for the entire peptide sequence.

  • Cleavage, Precipitation, and Purification: Follow the procedures outlined in Protocol 1.

Microwave_SPPS_Workflow Start Start with Swollen Resin Microwave_Deprotection Microwave-Assisted Fmoc Deprotection Start->Microwave_Deprotection Wash_A Wash Microwave_Deprotection->Wash_A Microwave_Coupling Microwave-Assisted Amino Acid Coupling Wash_A->Microwave_Coupling Wash_B Wash Microwave_Coupling->Wash_B Loop Repeat for Each Amino Acid Wash_B->Loop Loop->Microwave_Deprotection Final_Cleavage Final Cleavage & Purification Loop->Final_Cleavage End of Sequence

Caption: Microwave-Assisted SPPS Workflow.

Protocol 3: Proteolytic Stability Assay

This protocol provides a framework for assessing the resistance of a peptide to degradation by proteases.[14][15]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL)

  • Protease stock solution (e.g., trypsin, chymotrypsin, pepsin, or human plasma/serum)

  • Incubation buffer (e.g., Phosphate Buffered Saline (PBS) for plasma/serum, or specific buffer for isolated proteases)

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% TFA)

  • High-Performance Liquid Chromatography (HPLC) system or LC-MS

Procedure:

  • Preparation:

    • If using serum/plasma, thaw on ice and centrifuge to remove precipitates.[14]

    • Prepare a solution of the peptide in the incubation buffer at a defined concentration.[15]

  • Reaction Setup:

    • Pre-warm the peptide solution (and serum/plasma if used) to 37°C.[14]

    • Initiate the reaction by adding the protease stock solution to the peptide solution.[14][15] A typical enzyme:substrate ratio for isolated proteases is 1:20 to 1:100 (w/w).[15]

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.[14][15]

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to the quenching solution to stop the enzymatic reaction.[14]

    • Incubate on ice for 10-20 minutes to precipitate proteins.[14]

    • Centrifuge at high speed to pellet the precipitated proteins.[14]

  • Analysis:

    • Carefully collect the supernatant.[14]

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[14][15]

Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) of the peptide under the assay conditions.

Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Peptide Solution in Buffer Mix Mix Peptide & Protease (t=0) Peptide_Sol->Mix Protease_Sol Protease Solution (or Plasma/Serum) Protease_Sol->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Quench Quench Reaction (e.g., TCA) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS) Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: Proteolytic Stability Assay Workflow.

Protocol 4: Receptor Binding Assay (Competition Assay)

This protocol outlines a competition binding assay to determine the relative affinity of a fluorinated peptide for its receptor.

Materials:

  • Cells expressing the target receptor or purified receptor

  • Labeled ligand (radiolabeled or fluorescently labeled native peptide)

  • Unlabeled competitor peptides (native peptide and fluorinated analogs) at various concentrations

  • Binding buffer

  • Washing buffer

  • Filtration apparatus or multi-well plates for cell-based assays

  • Scintillation counter or fluorescence plate reader

Procedure (General Outline):

  • Preparation: Prepare serial dilutions of the unlabeled competitor peptides.

  • Incubation:

    • In a multi-well plate or microcentrifuge tubes, combine the receptor source (cells or purified receptor), a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptide.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • For cell-based assays, wash the cells to remove unbound ligand.

    • For purified receptors, use a filtration method to separate the receptor-ligand complex from the free ligand.

  • Detection:

    • Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently labeled ligands).

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor peptide.

    • Determine the IC₅₀ value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand. This value is inversely proportional to the binding affinity of the competitor peptide.

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Cells or Purified) Mix_Incubate Mix and Incubate to Equilibrium Receptor->Mix_Incubate Labeled_Ligand Labeled Ligand (Fixed Concentration) Labeled_Ligand->Mix_Incubate Competitor Unlabeled Competitor (Varying Concentrations) Competitor->Mix_Incubate Separate Separate Bound from Free Labeled Ligand Mix_Incubate->Separate Quantify Quantify Bound Labeled Ligand Separate->Quantify Plot Plot % Specific Binding vs. [Competitor] Quantify->Plot Calculate_IC50 Determine IC₅₀ Value Plot->Calculate_IC50

Caption: Receptor Binding Assay Workflow.

Conclusion

The incorporation of fluorinated amino acids provides a versatile and powerful strategy for modulating the properties of peptides for therapeutic and research applications. The detailed protocols and compiled data in this document serve as a valuable resource for scientists and researchers working in this exciting field. Careful consideration of the position and type of fluorinated amino acid is crucial for achieving the desired enhancements in stability, activity, and other physicochemical properties.

References

Application Note: HPLC Analysis for Purity Determination of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a crucial chiral building block in pharmaceutical development, particularly in the synthesis of neurological disorder therapeutics. Its unique fluorophenyl group can enhance biological activity, making it a compound of significant interest.[1] Ensuring the chemical and enantiomeric purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route or degradation and may impact downstream processes and the final product's quality.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of chemical purity and enantiomeric excess of this compound.

Two primary HPLC approaches are considered for the enantiomeric purity of amino acids: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent.[3] This note will focus on a direct method using a teicoplanin-based CSP, which has demonstrated effectiveness for separating underivatized amino acid enantiomers, including phenylalanine analogues.[4][5][6]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject Sample/Standard Dissolve_Sample->Inject Dissolve_Standard->Inject HPLC HPLC System with Chiral Column HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity & Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report impurity_logic Start Method Development Goal: Purity of this compound Chem_Purity Chemical Purity Start->Chem_Purity Enan_Purity Enantiomeric Purity Start->Enan_Purity Imp_Starting Separate from Starting Materials Chem_Purity->Imp_Starting Imp_Byproducts Separate from Synthetic By-products Chem_Purity->Imp_Byproducts Imp_Degradants Separate from Degradants Chem_Purity->Imp_Degradants Imp_Enantiomer Separate from (R)-enantiomer Enan_Purity->Imp_Enantiomer

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative of significant interest in pharmaceutical research and drug development.[1] Its structural similarity to endogenous molecules, combined with the presence of a fluorine atom, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound, providing detailed information about its atomic connectivity and stereochemistry.

This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative NMR data for this compound. These values are estimated based on the analysis of structurally similar compounds, including 3-phenylpropanoic acid, fluorinated phenylalanines, and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.45t~8.0H-5'
~7.25d~7.5H-6'
~7.20d~8.0H-2'
~7.15dt~8.0, ~2.0H-4'
~4.40t~7.0H-3
~2.80d~7.0H-2

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) (ppm)Assignment
~175.0C-1
~163.0 (d, ¹JCF ≈ 245 Hz)C-3'
~142.0 (d, ³JCF ≈ 8 Hz)C-1'
~131.0 (d, ³JCF ≈ 8 Hz)C-5'
~125.0 (d, ⁴JCF ≈ 3 Hz)C-6'
~115.0 (d, ²JCF ≈ 21 Hz)C-4'
~114.0 (d, ²JCF ≈ 22 Hz)C-2'
~55.0C-3
~40.0C-2

Table 3: Predicted ¹⁹F NMR Data (470 MHz, D₂O)

Chemical Shift (δ) (ppm)MultiplicityAssignment
~ -113.0mF-3'

Experimental Protocols

Sample Preparation

A standardized and careful sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) of high purity (≥99.8% D)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid degradation.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Diagram of the NMR Sample Preparation Workflow:

G NMR Sample Preparation Workflow A Weigh Sample B Add Deuterated Solvent A->B C Dissolve Sample (Vortex/Heat) B->C D Transfer to NMR Tube C->D E Cap and Clean Tube D->E F Ready for NMR Analysis E->F

Caption: A flowchart illustrating the key steps in preparing a sample for NMR analysis.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrument: 500 MHz NMR Spectrometer (or equivalent)

¹H NMR Acquisition Protocol:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak can be used for referencing.

¹³C NMR Acquisition Protocol:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Processing: Fourier transform with an exponential window function, phase correction, and baseline correction.

¹⁹F NMR Acquisition Protocol:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 50 ppm (centered around the expected chemical shift)

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 64-256

  • Processing: Fourier transform, phase correction, and baseline correction. An external reference (e.g., CFCl₃) can be used for chemical shift calibration.

Diagram of the General NMR Experimental Workflow:

G General NMR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Sample Preparation B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Set Up Acquisition Parameters C->D E Acquire FID D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Reference Spectrum G->H I Integration and Peak Picking H->I J Spectral Analysis and Interpretation I->J

Caption: A schematic overview of the entire NMR experimental process from sample preparation to data analysis.

Data Analysis and Interpretation

  • ¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. The integration of the signals corresponds to the ratio of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) reveal the connectivity between adjacent protons. For this compound, the aromatic region will show characteristic splitting patterns due to the fluorine substitution. The aliphatic protons (H-2 and H-3) will appear as coupled multiplets.

  • ¹³C NMR: The carbon spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (around 245 Hz). Longer-range C-F couplings (²JCF, ³JCF, ⁴JCF) will also be observed for the other aromatic carbons, resulting in smaller doublet splittings.

  • ¹⁹F NMR: The fluorine spectrum is often simpler, showing a single multiplet for the fluorine atom in this molecule. The chemical shift is highly sensitive to the electronic environment. The multiplicity of the fluorine signal will be determined by its coupling to nearby protons, primarily the ortho and meta protons on the aromatic ring.

Conclusion

NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of this compound. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, researchers can confirm the identity, purity, and structure of this important building block for drug discovery. The detailed protocols and predicted spectral data provided in these application notes serve as a valuable guide for scientists working with this and structurally related compounds.

References

Revolutionizing Neurological Drug Discovery: Advanced Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The landscape of drug discovery for neurological disorders is undergoing a significant transformation, driven by innovative technologies that offer unprecedented insights into disease mechanisms and more efficient screening of potential therapeutics. From high-throughput screening assays that can test thousands of compounds to sophisticated iPSC-derived organoid models that mimic human brain complexity, researchers are now equipped with a powerful arsenal to combat devastating conditions like Alzheimer's, Parkinson's, Huntington's disease, and ALS. This document provides detailed application notes and protocols for key technologies at the forefront of this revolution, intended for researchers, scientists, and drug development professionals.

Application Note 1: High-Throughput Screening for Protein Aggregation Inhibitors in Neurodegenerative Diseases

A hallmark of many neurodegenerative diseases is the abnormal aggregation of proteins, such as tau in Alzheimer's disease and alpha-synuclein in Parkinson's disease. Identifying small molecules that inhibit this aggregation is a primary therapeutic strategy. High-throughput screening (HTS) platforms enable the rapid testing of large compound libraries against these targets.

Featured Assays: FRET and HTRF/AlphaLISA for Tau Aggregation

Fluorescence Resonance Energy Transfer (FRET), Homogeneous Time Resolved Fluorescence (HTRF), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are powerful techniques for monitoring protein aggregation in a high-throughput format. These assays rely on the proximity of fluorescently labeled molecules. When two tau proteins labeled with a donor and an acceptor fluorophore aggregate, they come into close enough proximity for energy transfer to occur, generating a detectable signal.

Quantitative Data Summary: HTS Tau Aggregation Assays

Assay TechnologyMetricTypical ValueSignificance
HTRFSignal-to-Basal Ratio5.3Indicates a robust assay window for identifying hits.[1]
HTRFZ' Factor0.60A measure of assay quality; >0.5 is considered excellent for HTS.[1]
AlphaLISASignal-to-Basal Ratio375Demonstrates a very large and sensitive assay window.[1]
AlphaLISAZ' Factor0.67Indicates a highly robust and reliable screening assay.[1]

Experimental Workflow: HTS for Tau Aggregation Inhibitors

G cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis prep_reagents Prepare Labeled Tau & Compounds plate_cells Plate Cells (e.g., SH-SY5Y) in 1536-well plates add_compounds Add Compounds to Assay Plates plate_cells->add_compounds incubate Incubate for a Defined Period (e.g., 3 days) add_compounds->incubate add_reagents Add Detection Reagents (e.g., HTRF antibodies) incubate->add_reagents read_plate Read Plate on HTRF-compatible Reader add_reagents->read_plate calc_z Calculate Z' Factor & S/B Ratio read_plate->calc_z hit_id Identify Hits Based on Thresholds calc_z->hit_id G cluster_stage1 Stage I: Embryoid Body (EB) Formation cluster_stage2 Stage II: Neural Induction cluster_stage3 Stage III: Expansion & Maturation seed_ipscs Seed iPSCs in 96-well Plate (9,000 cells/well) form_ebs Form Embryoid Bodies (EBs) over 2 days seed_ipscs->form_ebs transfer_ebs Transfer EBs to 24-well Plate with Induction Medium form_ebs->transfer_ebs induce_neuroectoderm Induce Neuroectoderm for 6 days transfer_ebs->induce_neuroectoderm embed_ebs Embed EBs in Matrigel Droplets induce_neuroectoderm->embed_ebs transfer_to_shaker Transfer to Spinning Bioreactor or Orbital Shaker embed_ebs->transfer_to_shaker mature_organoids Mature Organoids for Weeks to Months transfer_to_shaker->mature_organoids G cluster_design Design & Preparation cluster_delivery Delivery into iPSCs cluster_validation Validation & Expansion design_grna Design gRNAs Targeting Mutant HTT Allele electroporation Electroporate iPSCs with Cas9 and gRNAs design_grna->electroporation prepare_cas9 Prepare Cas9 Nuclease (e.g., as RNP complex) prepare_cas9->electroporation single_cell_cloning Perform Single-Cell Cloning electroporation->single_cell_cloning expand_clones Expand Individual Clones single_cell_cloning->expand_clones screen_clones Screen Clones for Successful Editing (e.g., T7 assay) expand_clones->screen_clones validate_knockout Validate Knockout of mHTT (Sequencing, Western Blot) screen_clones->validate_knockout G cluster_sample Sample Preparation cluster_labeling TMT Labeling cluster_ms Mass Spectrometry & Analysis collect_csf Collect CSF from AD Patients and Controls deplete_proteins Deplete High-Abundance Proteins collect_csf->deplete_proteins digest_proteins Digest Proteins into Peptides deplete_proteins->digest_proteins label_peptides Label Peptides with TMT Reagents digest_proteins->label_peptides pool_samples Pool Labeled Samples label_peptides->pool_samples fractionate Fractionate Peptides (e.g., LC) pool_samples->fractionate analyze_ms Analyze by High-Resolution MS/MS fractionate->analyze_ms quantify_proteins Identify and Quantify Proteins analyze_ms->quantify_proteins biomarker_id Identify Differentially Expressed Proteins quantify_proteins->biomarker_id

References

Application Notes and Protocols for (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest in pharmaceutical and neuroscience research.[1] Structurally, it is an analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The introduction of a 3-fluorophenyl group to the β-position of the amino acid backbone is a key chemical modification intended to enhance its biological activity, stability, and solubility, making it a valuable tool for investigating neurological pathways and as a building block for the development of novel therapeutics for neurological disorders.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Amino-3-(3-fluorophenyl)propanoic acid is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂PubChem
Molecular Weight 183.18 g/mol PubChem
IUPAC Name 3-amino-3-(3-fluorophenyl)propanoic acidPubChem
CAS Number 117391-51-2PubChem
Synonyms BENZENEPROPANOIC ACID, BETA-AMINO-3-FLUORO-; 3-Amino-3-(3-fluoro-phenyl)-propionic acid; 3-(3-fluoro-phenyl)-dl-beta-alaninePubChem

Applications in Neurotransmitter Research

This compound is primarily utilized in the following areas of neurotransmitter research:

  • Receptor Binding and Modulation Studies: To determine its affinity and selectivity for various neurotransmitter receptors, particularly GABA receptors (GABAA and GABAB).

  • Functional Assays: To characterize its functional activity as an agonist, antagonist, or allosteric modulator of receptor function.

  • In Vivo Target Engagement and Pharmacodynamics: To assess its effects on neurotransmitter levels in specific brain regions and to observe its behavioral consequences in animal models of neurological and psychiatric disorders.

Experimental Protocols

The following sections provide detailed protocols for the investigation of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay for GABAA Receptors

This protocol is designed to determine the binding affinity of this compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials and Reagents:

  • Radioligand: [³H]Muscimol or [³H]GABA

  • Test Compound: this compound

  • Non-specific binding control: Unlabeled GABA (10 mM)

  • Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum)

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment:

    • Tissue homogenizer

    • High-speed centrifuge

    • Scintillation vials

    • Liquid scintillation counter

    • Glass fiber filters (e.g., Whatman GF/B)

    • Filtration apparatus

b. Membrane Preparation:

  • Homogenize brain tissue in 20 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold deionized water and homogenize briefly.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final pellet in Binding Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store membrane preparations at -80°C until use.

c. Binding Assay Procedure:

  • On the day of the assay, thaw the membrane preparation on ice and wash twice with Binding Buffer.

  • Prepare assay tubes containing:

    • Total Binding: Membrane preparation (100-200 µg protein), radioligand (e.g., 5 nM [³H]Muscimol), and Binding Buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled GABA (10 mM).

    • Displacement: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Adjust the final volume of all tubes to 500 µL with Binding Buffer.

  • Incubate the tubes at 4°C for 45-60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with 4 mL of ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of this compound's effect on GABAA receptor-mediated currents in cultured neurons or brain slices.

a. Materials and Reagents:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal Solution (for recording pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

  • GABA Solution: Prepare stock solutions of GABA in aCSF.

  • Test Compound Solution: Prepare stock solutions of this compound in a suitable solvent and dilute to final concentrations in aCSF.

  • Equipment:

    • Inverted microscope with DIC optics

    • Micromanipulators

    • Patch-clamp amplifier and data acquisition system

    • Perfusion system

    • Glass micropipettes

b. Recording Procedure:

  • Prepare cultured neurons on coverslips or obtain acute brain slices.

  • Place the preparation in the recording chamber and perfuse continuously with aCSF.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a neuron with the recording pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply GABA via a puff pipette or through the perfusion system to elicit GABAA receptor-mediated currents.

  • After establishing a stable baseline of GABA-evoked currents, co-apply this compound with GABA to determine its modulatory effects (potentiation or inhibition).

  • To test for direct agonist activity, apply this compound in the absence of GABA.

c. Data Analysis:

  • Measure the peak amplitude, rise time, and decay time of the GABA-evoked currents.

  • Compare these parameters in the presence and absence of the test compound.

  • Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, including GABA and glutamate, in specific brain regions of freely moving animals following the administration of this compound.

a. Materials and Reagents:

  • Animals: Adult male rats or mice.

  • Microdialysis Probes: With a suitable molecular weight cut-off.

  • Artificial Cerebrospinal Fluid (aCSF): For perfusion.

  • Test Compound: this compound.

  • Analytical System: HPLC with fluorescence or mass spectrometry detection for amino acid analysis.

  • Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.

b. Surgical Procedure (Guide Cannula Implantation):

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole at the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex, hippocampus).

  • Implant a guide cannula and secure it to the skull with dental cement and anchor screws.

  • Allow the animal to recover for at least one week.

c. Microdialysis Procedure:

  • Gently restrain the recovered animal and insert the microdialysis probe through the guide cannula.

  • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples (e.g., every 20 minutes).

  • Administer this compound (e.g., via intraperitoneal injection or orally).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the concentration of neurotransmitters in the dialysate samples using a suitable analytical method.

d. Data Analysis:

  • Quantify the concentration of each neurotransmitter in the dialysate samples.

  • Express the post-administration levels as a percentage of the baseline levels.

  • Use appropriate statistical tests to determine the significance of any changes in neurotransmitter levels.

Behavioral Assays

Behavioral assays are crucial for assessing the in vivo effects of this compound on complex behaviors such as anxiety and learning and memory.

The EPM test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

i. Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

ii. Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera for later analysis.

iii. Data Analysis:

  • Measure the time spent in the open arms and closed arms.

  • Count the number of entries into the open and closed arms.

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of anxiolytic-like effects.

Visualizations

Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA Synthesis GABA_Free GABA GABA_Vesicle->GABA_Free Release GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA_Free->GABA_A_Receptor Binds Compound (S)-3-Amino-3- (3-fluorophenyl)propanoic acid Compound->GABA_A_Receptor Potential Interaction (Agonist/Antagonist/Modulator?) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Putative interaction of this compound with the GABAergic synapse.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki at GABAA/GABAB Receptors) Electrophysiology Whole-Cell Patch Clamp (Functional activity: Agonist/Antagonist/Modulator) Binding_Assay->Electrophysiology Characterize Affinity Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) Electrophysiology->Microdialysis Proceed to in vivo if active in vitro Behavioral_Assay Behavioral Assays (e.g., Elevated Plus Maze for Anxiety) Microdialysis->Behavioral_Assay Correlate Neurochemical and Behavioral Effects Start Compound Synthesis and Purification (this compound) Start->Binding_Assay

References

Application Notes and Protocols for Studying Protein Interactions with (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid analog that holds significant potential in neuroscience research and drug development.[1] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and other endogenous amino acids suggests its potential to interact with various protein targets within the central nervous system. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making it a valuable tool for probing protein function and a candidate for therapeutic development.[1]

These application notes provide a comprehensive guide for researchers interested in investigating the protein interactions of this compound. The protocols outlined below focus on a plausible interaction with GABA receptors, based on the activity of structurally similar compounds, and provide a roadmap for characterizing this interaction.

Potential Protein Target: GABA Receptors

Given the structural resemblance of this compound to GABA, a primary avenue of investigation is its interaction with GABA receptors, which are the main inhibitory neurotransmitter receptors in the brain. There are two major classes of GABA receptors: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled receptors. A structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to be a weak antagonist at GABAB receptors, providing a strong rationale for investigating this target.[2]

Signaling Pathway of GABAB Receptors

The following diagram illustrates the canonical signaling pathway of GABAB receptors.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABAB_R GABAB Receptor (Heterodimer) GABA->GABAB_R Binds G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: GABAB Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed protocols to characterize the interaction between this compound and its potential protein targets. The workflow starts with initial binding assays to confirm interaction and determine affinity, followed by functional assays to elucidate the nature of this interaction.

Experimental Workflow

Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization Radioligand Radioligand Binding Assay SPR Surface Plasmon Resonance (SPR) Radioligand->SPR Confirm & Quantify GTPgS [35S]GTPγS Binding Assay Radioligand->GTPgS Assess G-protein activation ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Thermodynamic Profile cAMP cAMP Assay GTPgS->cAMP Measure downstream signaling Hypothesis Hypothesis: This compound interacts with GABA Receptors Hypothesis->Radioligand Test Binding

Caption: Experimental Workflow for Characterization.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to GABAB receptors using a competitive binding assay with a known high-affinity radioligand, such as [³H]CGP54626.[3]

Materials:

  • This compound

  • [³H]CGP54626 (Radioligand)

  • GABAB receptor membrane preparation (from cell lines or brain tissue)

  • Binding Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4[3]

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4[3]

  • 96-well plates

  • Vacuum filtration manifold

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare GABAB receptor-containing membranes from a suitable source (e.g., CHO or HEK cells expressing the receptor, or rat brain tissue).[4]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • GABAB receptor membrane preparation.

    • [³H]CGP54626 at a final concentration of 4 nM.[3]

    • Varying concentrations of this compound (e.g., from 1 nM to 1 mM).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known GABAB antagonist (e.g., 10 µM unlabeled CGP54626).

  • Incubation: Incubate the plate at room temperature for 1.5 hours with gentle agitation.[3]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time biomolecular interactions. This protocol can be used to determine the kinetics of binding between this compound and purified GABAB receptor.

Materials:

  • Purified, soluble GABAB receptor protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the purified GABAB receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified, soluble GABAB receptor protein

  • This compound

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified GABAB receptor against the ITC running buffer.

    • Dissolve this compound in the final dialysis buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the small molecule solution into the injection syringe.

    • Perform a series of injections of the small molecule into the protein solution.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.

Protocol 4: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon ligand binding. It can determine whether this compound acts as an agonist or antagonist.

Materials:

  • GABAB receptor membrane preparation

  • This compound

  • GABA (as a reference agonist)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • GABAB receptor membrane preparation.

    • GDP (to a final concentration of 10 µM).

    • [³⁵S]GTPγS.

    • For agonist mode: varying concentrations of this compound.

    • For antagonist mode: a fixed concentration of GABA (e.g., its EC₅₀) and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the reaction by rapid filtration and measure the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation

The following tables present hypothetical quantitative data for the interaction of this compound with the GABAB receptor. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: Binding Affinity Data

CompoundTargetAssay MethodKᵢ (nM) [Hypothetical]Kₑ (nM) [Hypothetical]
This compoundGABAB ReceptorRadioligand Binding150-
This compoundGABAB ReceptorSurface Plasmon Resonance-120
GABA (Endogenous Ligand)GABAB ReceptorRadioligand Binding50-

Table 2: Thermodynamic and Kinetic Parameters

Compoundkₐ (1/Ms) [Hypothetical]kₑ (1/s) [Hypothetical]ΔH (kcal/mol) [Hypothetical]-TΔS (kcal/mol) [Hypothetical]
This compound2.5 x 10⁵0.03-5.8-3.2

Table 3: Functional Assay Data

CompoundAssayMode of Action [Hypothetical]EC₅₀ (nM) [Hypothetical]IC₅₀ (nM) [Hypothetical]
This compound[³⁵S]GTPγS BindingAntagonist-250
GABA (Endogenous Ligand)[³⁵S]GTPγS BindingAgonist80-

Conclusion

The provided application notes and protocols offer a structured approach for researchers to investigate the protein interactions of this compound, with a primary focus on the plausible target, the GABAB receptor. By following this experimental workflow, researchers can determine the binding affinity, kinetics, thermodynamics, and functional activity of this compound, thereby elucidating its mechanism of action and paving the way for its potential application in neuroscience and drug discovery.

References

Application Notes and Protocols for (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a fluorinated analog of β-phenyl-γ-aminobutyric acid (phenibut), a compound known to interact with the central nervous system (CNS). While direct experimental data on this compound is limited, its structural similarity to known GABAergic compounds, particularly GABAB receptor agonists, suggests its potential as a valuable tool for CNS research. This document provides an overview of its potential applications, hypothesized mechanism of action based on related compounds, and detailed protocols for its investigation as a GABA analogue.

The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including its binding affinity and metabolic stability. Therefore, this compound is a compound of interest for exploring the structure-activity relationships of phenyl-substituted GABA analogues and for the potential development of novel CNS-active agents.

Hypothesized Mechanism of Action

Based on the pharmacological profile of structurally similar compounds like phenibut and its fluorinated derivatives, it is hypothesized that this compound acts as a GABAB receptor agonist . GABAB receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the CNS.[1] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB GABAB Receptor (Heterodimer) G_protein Gi/o Protein GABAB->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases K_efflux K+ Efflux K_channel->K_efflux Increases Compound This compound Compound->GABAB Agonist GABA GABA GABA->GABAB Endogenous Agonist Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Leads to

Caption: Hypothesized GABAB receptor signaling pathway for this compound.

Quantitative Data on Structurally Related GABA Analogues

Direct quantitative data for this compound is not currently available in the public domain. However, data from closely related analogues can provide valuable insights into its potential potency and receptor subtype selectivity.

CompoundReceptor TargetAssay TypePotency (EC₅₀ or pA₂)Reference
β-(4-Fluorophenyl)-GABA (4-Fluorophenibut) GABAB ReceptorElectrophysiology (outward-rectifying K+ current in mouse cerebellar Purkinje cells)EC₅₀ = 23.3 μM [2][3][4]
Phenibut (β-Phenyl-GABA) GABAB ReceptorElectrophysiology (as above)EC₅₀ = 1362 μM [2][3][4]
Baclofen GABAB ReceptorElectrophysiology (as above)EC₅₀ = 6.0 μM [2]
3-Amino-3-(4-chlorophenyl)propanoic acid GABAB ReceptorGuinea pig ileum bioassaypA₂ = 3.5 (weak antagonist) [5]

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound as a GABA analogue.

GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABAB receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-CGP54626 (a high-affinity GABAB receptor antagonist)

  • Non-specific binding control: Baclofen (1 mM)

  • Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cells expressing recombinant GABAB receptors.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times with assay buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Assay buffer, membrane preparation (50-100 µg protein), and [³H]-CGP54626 (e.g., 1-2 nM).

    • Non-specific Binding: Assay buffer, membrane preparation, [³H]-CGP54626, and a high concentration of unlabeled baclofen (e.g., 1 mM).

    • Competition: Assay buffer, membrane preparation, [³H]-CGP54626, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at room temperature for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for GABAB Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep setup Set up Assay Tubes (Total, Non-specific, Competition) prep->setup incubate Incubate at RT for 60 min setup->incubate filter Rapid Filtration & Washing incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50 & Ki Determination) quantify->analyze end End analyze->end Investigation_Logic start Hypothesis: This compound is a GABAB agonist binding In Vitro: GABAB Receptor Binding Assay start->binding Determine Affinity (Ki) electro In Vitro: Patch-Clamp Electrophysiology start->electro Determine Functional Activity (EC50) binding->electro Confirm Target Engagement behavior In Vivo: Behavioral Assays (Anxiety, Sedation, Anticonvulsant) electro->behavior Predict In Vivo Effects conclusion Conclusion: Characterize Pharmacological Profile and Therapeutic Potential behavior->conclusion

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Amino-3-(3-fluorophenyl)propanoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials.
Presence of Starting Materials If starting materials like 3-fluorobenzaldehyde, malonic acid, or ammonium acetate are present, consider an initial aqueous work-up. Adjusting the pH can help separate the acidic and basic components.
Formation of Side Products Characterize the main impurities by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to understand their structure. This will inform the choice of purification method (e.g., recrystallization from a specific solvent system, or preparative HPLC with a suitable column and mobile phase).

Issue 2: Poor Enantiomeric Excess (%ee)

Potential Cause Recommended Action
Racemization During Synthesis or Work-up Avoid harsh acidic or basic conditions and high temperatures during the work-up and purification steps, as these can promote racemization.
Ineffective Chiral Resolution If performing a chiral resolution, the chosen resolving agent may not be optimal. Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines).
Co-elution of Enantiomers in Chiral HPLC Optimize the chiral HPLC method. This may involve screening different chiral stationary phases (CSPs), adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), and modifying the flow rate.

Issue 3: Difficulty with Recrystallization

Potential Cause Recommended Action
Inappropriate Solvent System The compound may be too soluble or insoluble in the chosen solvent. A systematic solvent screen is recommended. For polar fluorinated molecules, consider solvent systems like water/ethanol or water/methanol.[1]
Oiling Out This occurs when the compound separates as a liquid instead of crystals. Try using a more non-polar solvent system, lowering the initial concentration, or cooling the solution more slowly.
Formation of Amorphous Solid An amorphous solid may form if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, preparative High-Performance Liquid Chromatography (HPLC), and chiral resolution via diastereomeric salt formation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and enantiomeric excess.

Q2: How can I determine the enantiomeric excess of my sample?

A2: The enantiomeric excess is typically determined by chiral HPLC. This involves using a chiral stationary phase that can differentiate between the (S) and (R) enantiomers, leading to two separate peaks. The relative area of these peaks is used to calculate the %ee.

Q3: What are some potential impurities I should look for?

A3: Potential impurities can originate from the starting materials of the synthesis or from side reactions. Based on common synthetic routes for β-amino acids, potential impurities include:

  • Unreacted 3-fluorobenzaldehyde, malonic acid, and ammonium acetate.

  • The corresponding (R)-enantiomer.

  • By-products from side reactions, which may include condensation products or decarboxylated species.

Q4: My chiral HPLC separation is not working well. What can I do?

A4: If you are experiencing poor separation in chiral HPLC, consider the following troubleshooting steps:

  • Column Selection: The choice of chiral stationary phase is critical. It may be necessary to screen several different types of chiral columns.

  • Mobile Phase Optimization: Adjust the composition of the mobile phase. Small changes in the percentage of the organic modifier or the type and concentration of additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact the separation.

  • Temperature: Varying the column temperature can sometimes improve resolution.

  • Flow Rate: Lowering the flow rate can increase the resolution between closely eluting peaks.

Experimental Protocols

Protocol 1: General Guideline for Recrystallization

This protocol provides a general starting point for the recrystallization of this compound. The optimal solvent system and conditions should be determined experimentally.

  • Solvent Screening: In small vials, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, allow the solution to stand at room temperature to allow for crystal growth.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the general steps for separating enantiomers by forming diastereomeric salts.

  • Selection of Resolving Agent: Choose a chiral resolving agent that can form a salt with the amino acid. For an acidic amino acid, a chiral base (e.g., (R)-(+)-α-phenylethylamine) would be used.

  • Salt Formation: Dissolve the racemic 3-amino-3-(3-fluorophenyl)propanoic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: The two diastereomeric salts will have different solubilities. Allow the less soluble diastereomer to crystallize out of the solution. This process may be optimized by adjusting the solvent, temperature, and cooling rate.

  • Isolation of Diastereomer: Isolate the crystallized diastereomeric salt by filtration. The purity of the diastereomer can be checked by HPLC or NMR.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and treat it with an acid or base to break the salt and liberate the desired enantiomer. For example, if a chiral amine was used as the resolving agent, treatment with an acid like HCl will protonate the amine, allowing for the extraction of the desired amino acid.

  • Purification: The final enantiomerically enriched amino acid can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product start Crude Product (Racemic or Enantiomerically Enriched) recrystallization Recrystallization start->recrystallization prep_hplc Preparative HPLC start->prep_hplc chiral_resolution Chiral Resolution start->chiral_resolution purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis prep_hplc->purity_analysis chiral_resolution->purity_analysis ee_analysis Enantiomeric Excess (Chiral HPLC) purity_analysis->ee_analysis ee_analysis->recrystallization If ee is low final_product Pure (S)-Enantiomer ee_analysis->final_product If purity and ee are high

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Purification Unsuccessful check_purity Check Purity (HPLC, NMR) start->check_purity check_ee Check %ee (Chiral HPLC) start->check_ee optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) check_purity->optimize_recrystallization Low chemical purity optimize_hplc Optimize Preparative HPLC (Column, Mobile Phase) check_purity->optimize_hplc Complex mixture check_ee->optimize_hplc Co-elution change_resolution_agent Change Chiral Resolving Agent check_ee->change_resolution_agent Low enantiomeric excess

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing Synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this and related chiral fluorinated β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing enantiomerically pure this compound?

A1: The synthesis of chiral β-amino acids, such as the target molecule, can be approached through several effective strategies. Two prominent methods include:

  • Asymmetric conjugate addition: This involves the addition of a nitrogen nucleophile to a cinnamoyl derivative, often employing a chiral auxiliary or a chiral catalyst to control the stereochemistry. A subsequent fluorination step can be employed if not already present in the starting materials.

  • Enzymatic kinetic resolution: Lipases are commonly used to selectively hydrolyze a racemic ester precursor, yielding the desired (S)-amino acid and the unreacted (R)-ester, which can then be separated. This method is known for its high enantioselectivity.[1]

Q2: I am observing low enantioselectivity in my reaction. What are the potential causes and how can I improve it?

A2: Low enantioselectivity is a common issue in asymmetric synthesis. Potential causes and troubleshooting steps include:

  • Catalyst/Auxiliary Purity and Loading: Ensure the chiral catalyst or auxiliary is of high purity and that the correct stoichiometric or catalytic amount is used.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Running the reaction at a lower temperature often improves the enantiomeric excess (ee).

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. It is advisable to screen a range of solvents.

  • Moisture and Air: Asymmetric reactions can be sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction yield is consistently low. What factors should I investigate?

A3: Low reaction yields can be attributed to several factors throughout the experimental process. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Verify the purity and activity of all starting materials, reagents, and catalysts. Degradation of reagents over time can significantly impact yield.

  • Reaction Conditions: Incorrect temperature, reaction time, or concentration can lead to incomplete reactions or the formation of side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up Procedure: Product can be lost during the work-up phase. Ensure the pH is adjusted correctly during extractions to prevent the product from remaining in the aqueous layer. Minimize the number of aqueous washes or back-extract the aqueous layers to recover any dissolved product.

  • Purification: The choice of purification method can affect the final yield. If using column chromatography, ensure the silica gel is not too acidic, as this can cause degradation of acid-sensitive products. Consider alternative purification methods like recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of Side Products Reaction temperature is too high or the reaction time is too long, leading to degradation or over-reaction.Monitor the reaction closely with TLC or LC-MS and quench it as soon as the starting material is consumed. Consider running the reaction at a lower temperature.
Presence of impurities in starting materials or solvents.Purify starting materials and use anhydrous solvents, especially for moisture-sensitive reactions.
Incomplete Reaction Insufficient reagent or catalyst.Use a slight excess of the limiting reagent or add a fresh portion of the catalyst.
Poor mixing in heterogeneous reactions.Ensure vigorous stirring to facilitate proper mixing of all components.
Difficulty with Purification Product and impurities have similar polarities.Optimize the solvent system for column chromatography using TLC. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.
Product is unstable on silica gel.Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for a key alkylation step in the synthesis of a fluorinated aromatic amino acid using a chiral Ni(II) complex, which is a relevant model for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Fluorinated Amino Acid Precursor [2]

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1DBU (1.5)THFrt75
2DBU (1.5)Toluenert68
3DBU (1.5)CH₂Cl₂rt80
4DBU (1.5)MeCNrt88
5DBU (1.5)MeCN094
6NaH (1.5)DMF0 to rt93

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, THF = Tetrahydrofuran, MeCN = Acetonitrile, DMF = Dimethylformamide, rt = room temperature.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Tandem Conjugate Addition and Fluorination

This protocol is a representative method for the stereoselective synthesis of β-amino-α-fluoro esters, which are precursors to the target β-amino acid.[3]

  • Preparation of the Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (S)-(-)-N-benzyl-N-α-methylbenzylamine in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the solution for 30 minutes at this temperature.

  • Conjugate Addition: Add a solution of t-butyl cinnamate in anhydrous THF to the lithium amide solution at -78 °C. Stir the reaction mixture for 3 hours at -78 °C.

  • Enolate Trapping (Fluorination): Add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino-α-fluoro ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions to yield the final product.

Protocol 2: Enzymatic Resolution of a Racemic β-Amino Ester

This protocol describes a general method for the enzymatic resolution of a racemic fluorinated β-amino ester to obtain the enantiomerically pure (S)-β-amino acid.[1]

  • Reaction Setup: In a suitable vessel, prepare a solution of the racemic fluorinated β-amino carboxylic ester hydrochloride salt in a mixture of diisopropyl ether (iPr₂O), triethylamine (Et₃N), and water.

  • Enzymatic Hydrolysis: Add a lipase enzyme (e.g., from Candida antarctica) to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Upon reaching the desired conversion, separate the enzyme by filtration. Acidify the filtrate to protonate the resulting (S)-β-amino acid, which will preferentially move to the aqueous phase upon extraction. The unreacted (R)-ester will remain in the organic phase.

  • Isolation: Separate the aqueous and organic layers. The (S)-β-amino acid can be isolated from the aqueous layer by neutralization and subsequent extraction or crystallization. The (R)-ester can be recovered from the organic layer.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis Workflow start Start: Starting Materials (e.g., 3-Fluorobenzaldehyde, Malonic Acid, Ammonium Acetate) racemic_synthesis Racemic Synthesis of β-Amino Acid start->racemic_synthesis esterification Esterification racemic_synthesis->esterification racemic_ester Racemic β-Amino Ester esterification->racemic_ester resolution Enzymatic Resolution (e.g., Lipase) racemic_ester->resolution separation Separation of Enantiomers resolution->separation s_acid This compound separation->s_acid r_ester Unreacted (R)-Ester separation->r_ester racemization Racemization (optional) r_ester->racemization racemization->esterification

Caption: Workflow for the enzymatic resolution route to this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Verify Reagent Purity and Activity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_reagents->optimize_conditions incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction review_workup Review Work-up and Purification Procedures side_products Side Products Formed? review_workup->side_products incomplete_reaction->optimize_conditions Yes incomplete_reaction->review_workup No side_products->optimize_conditions Yes successful_synthesis Improved Yield side_products->successful_synthesis No

Caption: Logical workflow for troubleshooting low reaction yield.

References

identifying common impurities in (S)-3-Amino-3-(3-fluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: A prevalent and scalable method involves a two-step process. First, racemic 3-Amino-3-(3-fluorophenyl)propanoic acid is synthesized via a Rodionov reaction, which is a one-pot condensation of 3-fluorobenzaldehyde, malonic acid, and a nitrogen source like ammonium formate in a suitable solvent such as ethanol. The second step is an enzymatic kinetic resolution of the racemate using a transaminase to selectively isolate the desired (S)-enantiomer.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: Impurities can originate from the starting materials, side reactions during the Rodionov condensation, and the enzymatic resolution step. Key impurities include unreacted starting materials, positional isomers from the 3-fluorobenzaldehyde, byproducts from the condensation reaction, and the unwanted (R)-enantiomer.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, it is crucial to use high-purity starting materials. During the Rodionov reaction, controlling the reaction temperature and time can help reduce the formation of side products. For the enzymatic resolution, optimizing parameters such as pH, temperature, and enzyme/substrate ratio is key to achieving high enantiomeric excess.

Q4: What analytical techniques are recommended for identifying and quantifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for both chiral and achiral purity analysis. Chiral HPLC is essential for determining the enantiomeric purity and quantifying the (R)-enantiomer. Achiral (reverse-phase) HPLC is used to quantify other process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities in the starting materials.

Q5: My final product has a low enantiomeric excess. What could be the cause?

A5: Low enantiomeric excess is typically an issue with the enzymatic resolution step. Potential causes include suboptimal reaction conditions (pH, temperature), incorrect enzyme loading, or the presence of enzyme inhibitors in your reaction mixture. It is also possible that the chiral HPLC method is not adequately resolving the enantiomers, leading to an inaccurate assessment.

Troubleshooting Guides

Issue 1: Low Yield of Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid in the Rodionov Reaction
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is refluxed for a sufficient duration (typically 6-8 hours). - Verify the quality and reactivity of the reagents, particularly the ammonium formate.
Side Reactions - Overheating can lead to the decomposition of malonic acid into acetic acid and carbon dioxide. Maintain a steady reflux temperature. - The formation of 3-fluorocinnamic acid can occur as a byproduct.
Suboptimal Work-up - Ensure the pH is adjusted correctly during product precipitation to maximize recovery. - Use an appropriate recrystallization solvent (e.g., water-ethanol mixture) to purify the crude product effectively.
Issue 2: Presence of Significant Impurities After the Rodionov Reaction
Potential Cause Troubleshooting Steps
Impure Starting Materials - Analyze the 3-fluorobenzaldehyde for positional isomers (2- and 4-fluorobenzaldehyde) and 3-fluorobenzoic acid by GC or HPLC. - Use high-purity malonic acid, as impurities can affect the reaction outcome.
Formation of Condensation Byproducts - Optimize the molar ratios of the reactants. An excess of one reactant may lead to the formation of undesired products.
Inadequate Purification - Perform multiple recrystallizations to remove process-related impurities. Monitor purity by HPLC after each step.
Issue 3: Poor Enantiomeric Purity After Enzymatic Resolution
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity - Verify the optimal pH and temperature for the specific transaminase used. Many transaminases exhibit maximum activity at a pH around 8.5. - Ensure the presence of necessary cofactors, such as pyridoxal-5'-phosphate (PLP), in the reaction buffer.
Incorrect Enzyme or Substrate Concentration - Optimize the enzyme loading. Too little enzyme will result in a slow or incomplete reaction. - High substrate concentrations can sometimes lead to substrate inhibition.
Inefficient Separation of Enantiomers - Develop a robust work-up procedure to effectively separate the desired (S)-enantiomer from the unreacted (R)-enantiomer. This may involve pH adjustment and extraction or chromatographic methods.
Inaccurate Chiral HPLC Analysis - Validate your chiral HPLC method to ensure baseline separation of the enantiomers. The choice of chiral stationary phase and mobile phase is critical.

Summary of Potential Impurities

Impurity NameStructurePotential OriginTypical Analytical Method
3-FluorobenzaldehydeC7H5FOUnreacted starting materialRP-HPLC, GC-MS
Malonic AcidC3H4O4Unreacted starting materialRP-HPLC
3-Fluorobenzoic AcidC7H5FO2Oxidation of 3-fluorobenzaldehydeRP-HPLC
2-FluorobenzaldehydeC7H5FOImpurity in starting materialRP-HPLC, GC-MS
4-FluorobenzaldehydeC7H5FOImpurity in starting materialRP-HPLC, GC-MS
3-Fluorocinnamic AcidC9H7FO2Side product of Rodionov reactionRP-HPLC
(R)-3-Amino-3-(3-fluorophenyl)propanoic acidC9H10FNO2Unreacted enantiomer from resolutionChiral HPLC

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid (Rodionov Reaction)

Methodology:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add malonic acid (1.0 eq), ammonium formate (2.0 eq), 3-fluorobenzaldehyde (1.0 eq), and ethanol.

  • Heat the resulting mixture to reflux for 6-8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add acetone to precipitate the crude product.

  • Collect the white solid by filtration.

  • Purify the crude product by recrystallization from a water-ethanol mixture to yield racemic 3-Amino-3-(3-fluorophenyl)propanoic acid.

Enzymatic Kinetic Resolution

Methodology:

  • Prepare a buffer solution (e.g., phosphate buffer, pH 7.5-8.5).

  • Dissolve the racemic 3-Amino-3-(3-fluorophenyl)propanoic acid in the buffer.

  • Add the appropriate transaminase enzyme and a suitable amino acceptor (e.g., pyruvate).

  • Add the cofactor pyridoxal-5'-phosphate (PLP).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Stop the reaction (e.g., by pH change or by removing the enzyme).

  • Separate the desired (S)-enantiomer from the unreacted (R)-enantiomer and the reaction byproducts through extraction or chromatography.

Chiral HPLC Analysis

Methodology:

  • Derivatization (if necessary): For some chiral columns, derivatization of the amino acid with a reagent like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isothiocyanate (GITC) may be required to achieve good separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase, such as a Crownpak CR(+) column.

  • Mobile Phase: A typical mobile phase could be a mixture of perchloric acid solution (pH adjusted) and an organic modifier like methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and determine the retention times for the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.%).

Achiral Purity Analysis by RP-HPLC

Methodology:

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A gradient of aqueous acid (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Analysis: Inject the sample and identify and quantify impurities based on their retention times and response factors relative to the main product peak.

Visualizations

Synthesis_Pathway 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Rodionov Reaction Rodionov Reaction 3-Fluorobenzaldehyde->Rodionov Reaction Malonic Acid Malonic Acid Malonic Acid->Rodionov Reaction Ammonium Formate Ammonium Formate Ammonium Formate->Rodionov Reaction Racemic Product Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid Enzymatic Resolution Enzymatic Resolution Racemic Product->Enzymatic Resolution Rodionov Reaction->Racemic Product S_Enantiomer (S)-Enantiomer Enzymatic Resolution->S_Enantiomer R_Enantiomer (R)-Enantiomer Enzymatic Resolution->R_Enantiomer

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Enantiomeric Excess check_enzyme Verify Enzyme Activity & Conditions (pH, Temp) start->check_enzyme check_hplc Validate Chiral HPLC Method start->check_hplc optimize_conditions Optimize Resolution Conditions check_enzyme->optimize_conditions redevelop_hplc Redevelop HPLC Method check_hplc->redevelop_hplc pass Purity Meets Specification optimize_conditions->pass fail Purity Fails optimize_conditions->fail redevelop_hplc->pass redevelop_hplc->fail

Caption: Troubleshooting workflow for low enantiomeric excess.

storage and handling guidelines for (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and troubleshooting of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS: 723284-79-5).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are between 0°C and 8°C.[2][3]

Q2: What are the visible signs of degradation or impurity of the compound?

A2: this compound should be a white to off-white powder.[2][4] Any significant deviation from this, such as discoloration (e.g., yellowing or browning), clumping, or a noticeable odor, may indicate degradation or contamination. If you observe any of these signs, it is advisable to re-analyze the compound for purity before use.

Q3: What solvents can be used to dissolve this compound?

A3: While specific solubility data in various solvents is not extensively documented in the provided search results, its nature as a propanoic acid derivative suggests it will have some solubility in water, especially under basic conditions (e.g., 0.5 N NaOH as used for optical rotation measurements), and polar organic solvents.[2] For biochemical assays, it is recommended to first attempt dissolution in aqueous buffers, potentially with slight pH adjustment. If insolubility is an issue, a small amount of a polar organic solvent such as DMSO or DMF can be used as a co-solvent.

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is considered hazardous. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[1][5][6] It is harmful if swallowed or inhaled.[1][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Purity. Impurities can significantly affect experimental outcomes.[4]

    • Solution: Verify the purity of your batch of this compound. A purity of >97% is typically required for sensitive applications.[4] The Certificate of Analysis (CoA) should provide the purity, often determined by HPLC or NMR.[4] If in doubt, consider running an in-house purity check.

  • Possible Cause 2: Compound Degradation. Improper storage or handling can lead to degradation of the compound.

    • Solution: Ensure the compound has been stored according to the recommendations (cool, dry, tightly sealed).[1] If the compound is old or has been stored improperly, it is best to use a fresh batch.

Issue 2: Difficulty dissolving the compound.

  • Possible Cause 1: Incorrect Solvent. The chosen solvent may not be appropriate for this compound.

    • Solution: As an amino acid derivative, its solubility is pH-dependent. For aqueous solutions, try adjusting the pH. For organic synthesis, explore a range of polar solvents.

  • Possible Cause 2: Low Solubility. The concentration you are trying to achieve may be above the solubility limit of the compound in that solvent.

    • Solution: Try gentle heating or sonication to aid dissolution. If the compound still does not dissolve, you may need to prepare a more dilute solution or use a different solvent system.

Issue 3: Unexpected peaks in analytical data (e.g., NMR, HPLC).

  • Possible Cause 1: Impurities. The additional peaks may correspond to impurities from the synthesis or degradation products.

    • Solution: Refer to the supplier's CoA to see if any impurities have been identified.[4] If the impurities are at an unacceptable level, purification of the compound may be necessary.

  • Possible Cause 2: Residual Solvent. The peak could be from a solvent used in the final stages of synthesis or purification.

    • Solution: Compare the chemical shift of the unknown peak with common laboratory solvents in your NMR spectrum. If residual solvent is present, it may be removable by drying the compound under high vacuum.

Data and Properties

ParameterValueSource
AppearanceWhite to off-white powder[2][4]
Purity Specification≥95% (HPLC)[2]
Molecular FormulaC₉H₁₀FNO₂[1][2][5]
Molecular Weight183.18 g/mol [1][2][5]
Storage Temperature0-8°C[2][3]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases

Experimental Protocols

General Handling Procedure

  • Before handling, review the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid inhalation of dust.[1]

  • After handling, wash hands thoroughly.[1]

  • Store the compound in a tightly sealed container in a cool, dry place.[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment start Receive Compound check_coa Verify Certificate of Analysis (Purity >97%) start->check_coa storage Store at 0-8°C in a dry, well-ventilated area check_coa->storage weigh Weigh Compound in Ventilated Area storage->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose Dispose of Waste per Institutional Guidelines experiment->dispose cleanup Clean Equipment and Workspace dispose->cleanup

Caption: General workflow for handling this compound.

troubleshooting_logic cluster_purity Purity Check cluster_solubility Solubility Issues start Inconsistent Experimental Results? check_purity Is Purity >97% and Compound Visually Normal? start->check_purity solubility_issue Compound not dissolving? start->solubility_issue good_purity Purity OK. Investigate other experimental variables. check_purity->good_purity Yes bad_purity Purity Suspect. Re-analyze or use a new batch. check_purity->bad_purity No adjust_ph Adjust pH (for aqueous solutions) solubility_issue->adjust_ph try_cosolvent Try a co-solvent (e.g., DMSO) adjust_ph->try_cosolvent sonicate Gently heat or sonicate try_cosolvent->sonicate reconsider Reconsider solvent choice or concentration sonicate->reconsider

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Resolving Enantiomeric Excess of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for determining the enantiomeric excess (e.e.) of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general procedure for the chiral HPLC analysis of 3-Amino-3-(3-fluorophenyl)propanoic acid. Optimization of the mobile phase and column temperature may be required.

Parameter Recommended Conditions
Column Polysaccharide-based CSP (e.g., cellulose or amylose derivatives) or Macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC T)
Mobile Phase A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile. Gradient or isocratic elution may be used. A typical starting point is 80:20 (A:B).
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied from 10-40 °C to optimize separation)
Detection UV at 254 nm
Injection Volume 5 - 20 µL
Sample Prep Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Troubleshooting Guide: Chiral HPLC
Issue Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase.- Inappropriate mobile phase composition.- Screen different types of CSPs (polysaccharide, macrocyclic glycopeptide).- Vary the mobile phase composition (e.g., change the organic modifier, add additives like diethylamine for basic compounds).- Adjust the column temperature.
Poor peak shape (tailing or fronting) - Sample overload.- Secondary interactions with the stationary phase.- Reduce the sample concentration.- Add a small amount of an acidic or basic modifier to the mobile phase to suppress ionization.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Column temperature variation.- Ensure the HPLC system is properly equilibrated and delivering a stable flow.- Use a column oven to maintain a constant temperature.
Loss of resolution over time - Column contamination.- Degradation of the chiral stationary phase.- Flush the column with a strong solvent.- Ensure the mobile phase is compatible with the CSP.
Frequently Asked Questions (FAQs): Chiral HPLC

Q1: Which type of chiral column is best for β-amino acids like 3-Amino-3-(3-fluorophenyl)propanoic acid?

A1: Both polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) columns have shown success in resolving β-amino acids.[1][2] It is often necessary to screen a few different columns to find the optimal one for a specific analyte.

Q2: How does the fluorine atom in the molecule affect the chiral separation?

A2: The fluorine atom can influence the electronic properties and conformation of the molecule, which may affect its interaction with the chiral stationary phase.[3] This can sometimes lead to better separation compared to non-fluorinated analogs.

Q3: Can I use mass spectrometry (MS) with these chiral methods?

A3: Yes, many chiral HPLC methods can be coupled with MS. It is important to use volatile mobile phase additives, such as formic acid or ammonium acetate, instead of non-volatile buffers like phosphate.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Column Inject->Column Detect UV Detector Column->Detect Chromatogram Chromatogram Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Calculate Calculate e.e. Integration->Calculate

Diagram 1: General workflow for chiral HPLC analysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a technique where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino esters, lipases are commonly used.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes the kinetic resolution of the ethyl ester of 3-Amino-3-(3-fluorophenyl)propanoic acid using Candida antarctica lipase A (CAL-A).[5]

Parameter Recommended Conditions
Enzyme Immobilized Candida antarctica lipase A (CAL-A)
Substrate Racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate
Solvent Butyl butanoate (can also act as the acyl donor)
Temperature 40-50 °C
Reaction Time 24-72 hours (monitor by chiral HPLC)
Work-up 1. Filter to remove the immobilized enzyme.2. Separate the unreacted (S)-ester and the acylated (R)-amide by column chromatography.
Troubleshooting Guide: Enzymatic Kinetic Resolution
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive enzyme.- Unfavorable reaction conditions.- Use a fresh batch of enzyme.- Optimize temperature and solvent.- Ensure the substrate is of sufficient purity.
Low enantioselectivity (low e.e.) - Enzyme is not selective for the substrate.- Non-enzymatic reaction occurring.- Screen different lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei).- Adjust the temperature; lower temperatures often increase selectivity.
Difficult separation of product and starting material - Similar polarities.- Optimize the chromatographic separation conditions (e.g., different solvent system for column chromatography).
Frequently Asked Questions (FAQs): Enzymatic Kinetic Resolution

Q1: Why is the ester form of the amino acid used in this reaction?

A1: Lipases typically act on esters, catalyzing their hydrolysis or transesterification. The free amino acid is generally not a substrate for lipases in this type of resolution.[6]

Q2: What is the expected outcome of the resolution?

A2: For the enantioselective N-acylation of a racemic β-amino ester with CAL-A, the (S)-enantiomer is typically the more reactive one, leading to the formation of the (S)-amide and leaving the unreacted (R)-ester.[5] However, the selectivity can vary with the substrate, so it is crucial to determine the absolute configuration of the products.

Q3: Can I use a different acyl donor?

A3: Yes, other acyl donors like ethyl acetate or vinyl acetate can be used in an appropriate organic solvent. The choice of acyl donor can sometimes influence the enantioselectivity of the reaction.

EKR_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification Racemate Racemic Ester Reaction Incubate at 40-50°C Racemate->Reaction Enzyme Lipase (CAL-A) Enzyme->Reaction Solvent Butyl Butanoate Solvent->Reaction Filter Filter Enzyme Reaction->Filter Separate Column Chromatography Filter->Separate S_Ester (S)-Ester Separate->S_Ester R_Amide (R)-Amide Separate->R_Amide

Diagram 2: Workflow for enzymatic kinetic resolution.

Diastereomeric Salt Resolution

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of 3-Amino-3-(3-fluorophenyl)propanoic acid using a tartaric acid derivative.

Parameter Recommended Conditions
Resolving Agent (+)-Dibenzoyl-D-tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid
Solvent Methanol, ethanol, or a mixture of alcohol and water.
Procedure 1. Dissolve the racemic amino acid in the chosen solvent with heating.2. Add an equimolar amount of the resolving agent.3. Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization.4. Collect the crystals by filtration.5. Liberate the enantiomerically enriched amino acid from the salt by treatment with a base (e.g., NaOH solution) and subsequent extraction or precipitation.
Optimization The choice of solvent and the cooling rate are critical for successful fractional crystallization.
Troubleshooting Guide: Diastereomeric Salt Resolution
Issue Possible Cause(s) Suggested Solution(s)
No crystallization occurs - The diastereomeric salts are too soluble in the chosen solvent.- Insufficient supersaturation.- Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Add a seed crystal if available.
Both diastereomers co-crystallize (low d.e.) - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Screen a variety of solvents and solvent mixtures.- Perform multiple recrystallizations of the diastereomeric salt.- Try a different resolving agent.
Oiling out instead of crystallization - The melting point of the diastereomeric salt is lower than the crystallization temperature.- Use a more dilute solution.- Use a solvent in which the salt is less soluble.
Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution

Q1: How do I choose the right resolving agent?

A1: The choice of a resolving agent is largely empirical. For acidic compounds like your amino acid, chiral bases are used, and for basic compounds, chiral acids are used. Tartaric acid derivatives are a good starting point for the resolution of amino acids.[7] It may be necessary to screen several different resolving agents.

Q2: How can I determine the diastereomeric excess (d.e.) of the crystallized salt?

A2: The d.e. of the salt can be determined by liberating the amino acid from a small sample of the salt and analyzing its enantiomeric excess by chiral HPLC.

Q3: What is the "mother liquor" and what should I do with it?

A3: The mother liquor is the solution remaining after the crystallization of the less soluble diastereomeric salt. It is enriched in the more soluble diastereomeric salt. The other enantiomer of the amino acid can be recovered from the mother liquor.

DSR_Workflow cluster_formation Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Enantiomer Liberation Racemate Racemic Amino Acid Mix Dissolve & Mix Racemate->Mix Agent Chiral Resolving Agent Agent->Mix Solvent Solvent Solvent->Mix Cool Slow Cooling Mix->Cool Filter Filtration Cool->Filter Crystals Diastereomeric Crystals (less soluble) Treat_Crystals Treat with Base Crystals->Treat_Crystals Liquor Mother Liquor (more soluble) Filter->Crystals Filter->Liquor Enriched_S Enriched (S)-Amino Acid Treat_Crystals->Enriched_S

Diagram 3: Workflow for diastereomeric salt resolution.

References

troubleshooting guide for peptide coupling with (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for peptide coupling reactions involving sterically hindered β-amino acids, with a specific focus on (S)-3-Amino-3-(3-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: this compound is a β-amino acid with significant steric hindrance from the phenyl group. The main challenges include:

  • Low Coupling Yields: The bulky nature of the amino acid can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2]

  • Epimerization: Loss of stereochemical integrity at the α-carbon of the preceding amino acid can occur, especially with longer activation times or stronger bases, leading to hard-to-separate diastereomeric impurities.[3][4][5]

  • Aggregation: Peptide sequences containing bulky, hydrophobic residues are prone to aggregation on the solid-phase support, which can hinder reagent access and lead to incomplete reactions.[2][6]

  • Poor Solubility: The amino acid itself or the growing peptide chain may have limited solubility in standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), affecting reaction kinetics.[7][8][9][10]

Q2: Which coupling reagents are most effective for this type of hindered β-amino acid?

A2: For sterically demanding couplings, more potent activating reagents are necessary. Onium-salt-based reagents are generally the preferred choice.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[4][11][12] HATU is often considered superior for many difficult couplings.[4] COMU is a newer-generation uronium salt with coupling efficiency comparable to HATU but with improved safety and solubility profiles.[3][4][13]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[11][12] They are known for high coupling efficiency with a low risk of racemization and do not carry the risk of chain termination through guanidinylation, a possible side reaction with uronium salts.[1][11]

Q3: How can I minimize epimerization during the coupling step?

A3: Epimerization is a critical side reaction, particularly when activating the carboxyl group of the growing peptide chain to couple the incoming protected this compound. To minimize it:

  • Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure® ) is crucial. These are superior to 1-hydroxybenzotriazole (HOBt) in suppressing epimerization.[3][13][14]

  • Choose the Right Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.[1][3]

  • Control Pre-activation Time: Minimize the time the carboxylic acid is activated before the amine component is introduced. Prolonged pre-activation is known to increase epimerization.[5]

  • Lower the Temperature: Performing the coupling at a lower temperature can help reduce the rate of epimerization.[4]

Q4: My peptide is aggregating on the resin. What can I do?

A4: Aggregation is common with hydrophobic or sterically demanding sequences.

  • Change the Solvent: Switch from DMF to more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF with "magic" co-solvents like a small percentage of DMSO.[2][6]

  • Incorporate Structure-Disrupting Elements: If the sequence allows, strategically placing pseudoproline dipeptides or using Dmb/Hmb-protected amino acids can disrupt the secondary structures that lead to aggregation.[6]

  • Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up aggregates.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Coupling Yield (Positive Ninhydrin/Kaiser Test)Incomplete Deprotection Ensure complete Fmoc removal by extending the piperidine treatment time or performing a second deprotection step.
Steric Hindrance 1. Switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[4][11] 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Increase the reaction time (e.g., 2-4 hours or overnight).[1] 4. Use microwave-assisted synthesis to overcome the activation energy barrier.[3]
Peptide Aggregation 1. Change the solvent to NMP or a DMF/DCM mixture.[1][6] 2. Add chaotropic salts (e.g., LiCl) to the reaction.[6]
Presence of Deletion Sequences (Mass Spec shows M-183)Incomplete Coupling Follow the recommendations for "Low Coupling Yield". Consider capping unreacted amines with acetic anhydride after the coupling step to prevent them from reacting in subsequent cycles.
Presence of Diastereomers (Difficult HPLC purification)Epimerization 1. Ensure an additive like HOAt or Oxyma Pure is used with your coupling reagent.[3][13] 2. Reduce pre-activation time and consider lowering the reaction temperature. 3. Use a weaker base like 2,4,6-collidine.[3]
Poor Solubility of Amino Acid Inappropriate Solvent Ensure the protected this compound is fully dissolved before adding it to the resin. A DMF/DCM mixture may improve solubility.[8][10]

Quantitative Data Summary

The following table summarizes the relative efficiency of common coupling reagents for sterically hindered amino acids, which is applicable to the target β-amino acid.

Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingsRacemization RiskKey Advantages
HATU (Internal HOAt)DIPEA, CollidineVery HighLow to ModerateExtremely fast and efficient, considered a gold standard for difficult couplings.[4][11]
HCTU (Internal 6-Cl-HOBt)DIPEAHighLowMore cost-effective than HATU, very efficient.[13]
COMU (Internal Oxyma)DIPEAVery HighVery LowHigh solubility, non-explosive byproducts, comparable to HATU.[3][4][13]
PyBOP HOBt (optional)DIPEA, NMMHighLowDoes not cause guanidinylation; byproducts are easily washed away.[11]
DIC/HOBt HOBtN/AModerateModerateCost-effective, standard reagent, but may be slow for very hindered couplings.[14]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic acid

This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase resin (e.g., Rink Amide).

1. Resin Preparation and Deprotection: a. Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. b. Drain the DMF and add a solution of 20% piperidine in DMF. c. Agitate for 5 minutes, then drain. d. Repeat the 20% piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic acid (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and HOAt (4 eq., 0.4 mmol) in DMF. b. Add DIPEA (8 eq., 0.8 mmol) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 2 hours.

3. Monitoring and Completion: a. Take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. b. If the test is positive (blue beads), indicating an incomplete reaction, continue agitating for another 1-2 hours or perform a "double coupling" by repeating steps 2c and 2d with a freshly prepared solution. c. If the test is negative (yellow/clear beads), the coupling is complete. d. Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection cycle or final cleavage.

Visualizations

General Peptide Coupling Mechanism

PeptideBondFormation General Mechanism of Peptide Bond Formation (Onium Salt Activation) cluster_activation Activation Step AA_COOH R-COOH (Protected Amino Acid) ActiveEster R-CO-OAt/OBt (Highly Reactive Ester) AA_COOH->ActiveEster + Coupling Reagent + Base CouplingReagent HATU / HBTU (Onium Salt Reagent) Base DIPEA (Base) PeptideBond R-CO-NH-Peptide (New Peptide Bond) ActiveEster->PeptideBond + H₂N-Peptide Peptide_NH2 H₂N-Peptide (Resin-Bound Peptide) Peptide_NH2->PeptideBond Nucleophilic Attack

Caption: General mechanism of peptide bond formation using an onium salt reagent.

Troubleshooting Workflow for Failed Coupling

TroubleshootingWorkflow Troubleshooting a Failed Peptide Coupling Reaction Start Start: Positive Kaiser Test (Incomplete Coupling) CheckDeprotection Was Fmoc deprotection complete? Start->CheckDeprotection DoubleDeprotect Action: Extend or repeat piperidine deprotection step. CheckDeprotection->DoubleDeprotect No CheckReagents Are coupling reagents potent enough for a hindered residue? CheckDeprotection->CheckReagents Yes DoubleDeprotect->Start Retry Coupling UpgradeReagent Action: Switch to HATU, HCTU, or COMU. CheckReagents->UpgradeReagent No DoubleCouple Action: Perform a second ('double') coupling. CheckReagents->DoubleCouple Yes UpgradeReagent->Start Retry Coupling CheckAggregation Is peptide aggregation a possibility? DoubleCouple->CheckAggregation ChangeSolvent Action: Switch solvent to NMP or add chaotropic salts (LiCl). CheckAggregation->ChangeSolvent Yes ExtendRxn Action: Increase coupling time and/or use microwave. CheckAggregation->ExtendRxn No ChangeSolvent->ExtendRxn End End: Negative Kaiser Test (Successful Coupling) ExtendRxn->End

Caption: A logical workflow for troubleshooting failed peptide coupling reactions.

References

improving solubility of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro assays?

A1: this compound is a derivative of the amino acid β-alanine. Its structure, containing both an acidic carboxylic acid group and a basic amino group, means it exists as a zwitterion. Zwitterions can exhibit limited solubility in aqueous solutions, particularly at or near their isoelectric point (pI), where the net charge of the molecule is zero. For in vitro assays, achieving a desired concentration in a physiologically relevant buffer without precipitation is crucial for obtaining accurate and reproducible results.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The primary factors are pH and the choice of solvent. As a zwitterionic compound, its solubility is highly dependent on the pH of the solution. It will be least soluble at its isoelectric point and more soluble at pH values above or below this point. The polarity of the solvent also plays a significant role; the use of organic co-solvents can improve solubility.

Q3: What is the isoelectric point (pI) of this compound and how does it affect solubility?

Q4: What are the most common solvents for dissolving this compound?

A4: Based on its structure and the properties of similar compounds, Dimethyl Sulfoxide (DMSO) and ethanol are common organic solvents for creating initial stock solutions. For aqueous buffers used in in vitro assays, adjusting the pH is a primary strategy for improving solubility.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound does not dissolve in aqueous buffer. The pH of the buffer is close to the isoelectric point (pI) of the compound.Adjust the pH of the buffer. For this amino acid derivative, making the solution more acidic (e.g., pH < 4) or more basic (e.g., pH > 8) should increase solubility.
Precipitation occurs when adding a DMSO stock solution to an aqueous buffer. The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final assay medium (ensure to check for solvent toxicity in your specific assay). Prepare the final solution by slowly adding the DMSO stock to the stirred aqueous buffer.
The solution is cloudy or hazy after apparent dissolution. Formation of fine, suspended particles or micro-aggregates.Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the clear supernatant. Filtration through a 0.22 µm filter can also be effective.
Inconsistent results between experiments. Variability in the preparation of the compound solution, such as slight differences in pH or final co-solvent concentration.Standardize the solution preparation protocol. Prepare a large batch of the buffer at the desired pH. Prepare a high-concentration stock solution in an organic solvent and dilute it consistently for each experiment.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not widely published. The following table provides qualitative solubility information based on its chemical properties and data for structurally similar compounds. Researchers should experimentally determine the solubility for their specific buffer and conditions.

Solvent Qualitative Solubility Notes
WaterSlightly soluble (at neutral pH)Solubility is highly pH-dependent.[1]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
EthanolSlightly solubleCan be used as a co-solvent to improve aqueous solubility.
MethanolSlightly solubleAnother potential co-solvent.
0.1 M HClSolubleAcidic pH protonates the carboxylate group, increasing solubility.
0.1 M NaOHSolubleBasic pH deprotonates the amino group, increasing solubility.

Experimental Protocols

Protocol 1: Improving Solubility by pH Adjustment

This protocol describes how to determine an appropriate pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

Procedure:

  • Add a small, known amount of the compound to your chosen aqueous buffer to create a slurry.

  • Place the slurry on a stir plate.

  • Slowly add 0.1 M HCl dropwise to decrease the pH. Monitor the pH and observe for dissolution. Note the pH at which the compound fully dissolves.

  • Repeat the process in a separate slurry, this time adding 0.1 M NaOH dropwise to increase the pH. Note the pH at which the compound fully dissolves.

  • Once the optimal pH for solubility is determined, prepare a batch of your buffer at this pH for your experiments.

  • To confirm the absence of micro-precipitates, centrifuge the final solution at >10,000 x g for 15 minutes and use the supernatant.

Protocol 2: Using an Organic Co-solvent for Stock Solution Preparation

This protocol outlines the preparation of a concentrated stock solution in DMSO, which can then be diluted into an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of the compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • When preparing the working solution, slowly add the DMSO stock to your stirred aqueous buffer to minimize precipitation. Ensure the final DMSO concentration is compatible with your assay.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve Compound dissolved Is the compound fully dissolved? start->dissolved precipitate Does precipitation occur upon dilution? dissolved->precipitate Yes adjust_ph Adjust pH (away from pI) dissolved->adjust_ph No sonicate_warm Sonicate / Gentle Warming dissolved->sonicate_warm Partially use_cosolvent Use/Increase Co-solvent (e.g., DMSO) precipitate->use_cosolvent Still precipitates lower_conc Lower Final Concentration precipitate->lower_conc Yes centrifuge Centrifuge/Filter precipitate->centrifuge No adjust_ph->dissolved use_cosolvent->precipitate lower_conc->precipitate sonicate_warm->dissolved success Solution Ready for Assay centrifuge->success

Caption: Troubleshooting workflow for solubility issues.

G pH-Dependent Equilibrium of this compound cluster_0 Low pH (Acidic) cluster_1 pH ≈ pI cluster_2 High pH (Basic) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Low Solubility) cation->zwitterion + OH⁻ zwitterion->cation + H⁺ anion Anionic Form (High Solubility) zwitterion->anion + OH⁻ anion->zwitterion + H⁺

Caption: pH-dependent equilibrium and solubility.

References

Certificate of Analysis for (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find key data, experimental protocols, troubleshooting guides, and frequently asked questions.

Data Presentation

A Certificate of Analysis (CoA) is a critical document that ensures the quality and purity of a chemical compound. Below is a summary of typical specifications for this compound.

Table 1: Physical and Chemical Properties

PropertySpecification
Appearance White to off-white powder
Molecular Formula C₉H₁₀FNO₂[1][2]
Molecular Weight 183.18 g/mol [1][2]
Melting Point 210-212°C[3]
Solubility Soluble in 0.5 N NaOH

Table 2: Quality Control Specifications

TestSpecificationMethod
Purity (HPLC) ≥ 95%[1]High-Performance Liquid Chromatography
Optical Rotation [a]D20 = -17 ± 2º (c=1 in 0.5 N NaOH)[1]Polarimetry
Identity (NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: Chiral column (e.g., Chiralpak AD-H or equivalent).

    • Mobile Phase: A suitable mixture of isopropanol and hexane with a small percentage of a modifier like trifluoroacetic acid. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

    • Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Optical Rotation Measurement

  • Objective: To confirm the stereochemical identity of the (S)-enantiomer.

  • Instrumentation: A polarimeter.

  • Method:

    • Sample Preparation: Prepare a 1% solution (c=1) of the compound in 0.5 N Sodium Hydroxide (NaOH).

    • Measurement: Use a sodium D-line light source at 20°C.

    • Calculation: The observed rotation is used to calculate the specific rotation.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for this compound?

    • A1: It is recommended to store the compound at 0-8°C in a dry, well-sealed container.[1]

  • Q2: My HPLC results show a purity lower than the specified ≥ 95%. What could be the cause?

    • A2: Several factors could contribute to lower than expected purity. These include degradation of the compound due to improper storage, contamination of the sample or solvent, or using a non-optimal HPLC method. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

  • Q3: The observed optical rotation of my sample does not match the specification. What should I do?

    • A3: This could indicate the presence of the (R)-enantiomer or other chiral impurities. Ensure your polarimeter is calibrated correctly and that the sample concentration and solvent are as specified in the protocol. If the issue persists, further analysis by chiral HPLC is recommended.

Troubleshooting HPLC Analysis

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column degradation, improper mobile phase pH, sample overload.Use a new column or a guard column, adjust mobile phase pH, inject a lower concentration of the sample.
Inconsistent Retention Times Fluctuation in pump pressure, column temperature variation, mobile phase composition change.Degas the mobile phase, use a column oven for temperature control, prepare fresh mobile phase.
Extra Peaks in the Chromatogram Sample contamination, solvent impurities, sample degradation.Use high-purity solvents, prepare fresh samples, ensure proper storage of the compound.

Visualizations

Experimental Workflow for Purity Analysis

start Start: Receive this compound sample prep Prepare sample solution (1 mg/mL in mobile phase) start->prep hplc Inject sample into HPLC system prep->hplc data Acquire chromatogram data hplc->data integrate Integrate peak areas data->integrate calculate Calculate purity: (Area of main peak / Total peak area) * 100 integrate->calculate compare Compare result to specification (≥ 95%) calculate->compare pass Result: Pass compare->pass Purity ≥ 95% fail Result: Fail - Initiate troubleshooting compare->fail Purity < 95%

Caption: A flowchart illustrating the experimental workflow for HPLC purity analysis.

Troubleshooting Logic for Low Purity Results

start Low Purity Detected check_method Is the HPLC method validated for this compound? start->check_method develop_method Develop and validate a suitable HPLC method check_method->develop_method No check_instrument Is the HPLC system performing correctly? check_method->check_instrument Yes reanalyze Re-analyze the sample develop_method->reanalyze calibrate_instrument Calibrate and service the HPLC system check_instrument->calibrate_instrument No check_sample Is the sample integrity compromised? check_instrument->check_sample Yes calibrate_instrument->reanalyze new_sample Use a fresh, properly stored sample check_sample->new_sample Yes check_sample->reanalyze No new_sample->reanalyze pass Purity meets specification reanalyze->pass

References

Validation & Comparative

Validating the Biological Activity of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative that has garnered attention in pharmaceutical research for its potential applications in targeting neurological disorders.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests it may act as a modulator of GABA receptors, key players in regulating neuronal excitability. This guide provides a comparative analysis of its potential biological activity, drawing upon data from structurally similar compounds and outlining key experimental protocols for its validation. The inclusion of a fluorine atom in the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties.[1]

Comparative Analysis of Biological Activity

CompoundTarget ReceptorAssay TypeActivity MetricValueReference
3-Amino-3-phenylpropanoic acidGABA-ARadioligand BindingIC5035 µM
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BFunctional AssaypA23.5[2][3][4]

Table 1: Biological Activity of Structural Analogs. This table presents available quantitative data for close structural analogs of this compound. The non-fluorinated parent compound shows weak affinity for the GABA-A receptor. The 4-chloro substituted analog acts as a weak antagonist at the GABA-B receptor.[2][3][4] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols for Biological Validation

To definitively characterize the biological activity of this compound, a series of in vitro assays targeting GABA receptors are recommended.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

a) GABA-A Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

  • Radioligand: [³H]-Muscimol or [³H]-GABA.

  • Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue.

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH.

  • Procedure:

    • Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

b) GABA-B Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) for the GABA-B receptor.

  • Radioligand: [³H]-GABA (in the presence of a GABA-A selective antagonist like bicuculline to isolate GABA-B binding) or a selective GABA-B antagonist like [³H]-CGP54626.

  • Procedure: Similar to the GABA-A binding assay, with appropriate modifications to the assay buffer and incubation conditions to optimize for GABA-B receptor binding.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

a) Electrophysiology (Two-Electrode Voltage Clamp):

  • Objective: To measure the functional effect of the compound on GABA-A receptor-mediated currents.

  • System: Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes.

  • Procedure:

    • Receptors are activated by applying GABA, and the resulting chloride current is measured.

    • The test compound is co-applied with GABA to determine if it enhances (positive allosteric modulator), inhibits (negative allosteric modulator or antagonist), or directly activates (agonist) the receptor.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

b) Cell-Based Fluorescence Assays (e.g., YFP-Based Assay):

  • Objective: A high-throughput method to assess GABA-A receptor activation.

  • Principle: Cells are co-transfected with GABA-A receptor subunits and a halide-sensitive Yellow Fluorescent Protein (YFP). Activation of the GABA-A receptor leads to an influx of iodide ions, which quenches the YFP fluorescence.

  • Procedure:

    • Measure baseline YFP fluorescence.

    • Apply GABA and/or the test compound and monitor the change in fluorescence.

  • Data Analysis: The degree of fluorescence quenching is proportional to the level of GABA-A receptor activation.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays prep Membrane Preparation incubation Incubation with Radioligand & Test Compound prep->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification end_binding end_binding quantification->end_binding Ki / IC50 cell_prep Cell Culture & Receptor Expression application Compound Application cell_prep->application measurement Data Measurement application->measurement analysis Data Analysis measurement->analysis end_functional end_functional analysis->end_functional EC50 / % Modulation start Start start->prep start->cell_prep

Caption: Experimental workflow for validating biological activity.

gaba_a_signaling GABA GABA or Agonist GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Test_Compound (S)-3-Amino-3- (3-fluorophenyl)propanoic acid Test_Compound->GABA_A_Receptor Binds to receptor site Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is pending, its structural characteristics and the activity of its analogs strongly suggest a role as a modulator of GABA receptors. The presence of the fluorine atom may enhance its potency and/or alter its selectivity compared to its non-fluorinated counterpart. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise pharmacological profile of this promising compound, thereby paving the way for its potential development as a therapeutic agent for neurological disorders.

References

A Comparative Guide to the Biological Effects of (S)- and (R)-Enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the (S)- and (R)-enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid, a fluorinated β-amino acid derivative with potential applications in neuroscience and pharmacology. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes information on the individual enantiomers and draws inferences from structurally related compounds to highlight the anticipated differences in their biological activities. The primary focus is on their potential interactions with the γ-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system.

Introduction

3-Amino-3-(3-fluorophenyl)propanoic acid is a β-amino acid that has garnered interest in pharmaceutical research. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. As with many chiral molecules, the biological effects of 3-Amino-3-(3-fluorophenyl)propanoic acid are expected to be stereospecific, with the (S)- and (R)-enantiomers likely exhibiting distinct pharmacological profiles. The (S)-enantiomer is noted for its use in the development of drugs targeting neurological disorders, while the (R)-enantiomer is commercially available in an Fmoc-protected form for applications such as peptide synthesis.[1]

Comparative Biological Activity (Hypothetical Data)

Table 1: Hypothetical Comparative Biological Activity Data

Parameter(S)-3-Amino-3-(3-fluorophenyl)propanoic acid(R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Target GABA Receptor Subtype A (GABAA) GABA Receptor Subtype A (GABAA)
Binding Affinity (Ki, nM)50500
Functional Activity (EC50, nM)150 (Agonist)1500 (Weak Partial Agonist)
Target GABA Receptor Subtype B (GABAB) GABA Receptor Subtype B (GABAB)
Binding Affinity (Ki, nM)2002500
Functional Activity (EC50, nM)800 (Partial Agonist)>10000 (Inactive)
Target GABA Transaminase (GABA-T) GABA Transaminase (GABA-T)
Inhibition Constant (Ki, µM)15150

Note: The data in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how the biological activities of the enantiomers could differ based on findings for similar molecules. Actual experimental values may vary.

Inferred Biological Effects Based on Analogues

Studies on the enantiomers of a similar compound, 3-fluoro-γ-aminobutyric acid (3F-GABA), have shown stereospecific interactions with the GABA system. While both enantiomers of 3F-GABA acted as agonists at cloned GABAA receptors, their effects in a whole-animal model were different. Furthermore, research on 4-amino-3-fluorobutanoic acid revealed that the (R)-enantiomer was a significantly better substrate for GABA aminotransferase (GABA-T) and exhibited stronger binding than the (S)-enantiomer. These findings strongly suggest that the stereochemistry of the fluorine-containing carbon in such GABA analogues plays a critical role in their biological activity. Therefore, it is reasonable to hypothesize that the (S)- and (R)-enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid will also display distinct profiles in terms of their affinity and efficacy at GABA receptors and their interaction with GABA-metabolizing enzymes.

Signaling Pathways

The primary signaling pathway likely to be modulated by these compounds is the GABAergic signaling pathway. As analogues of GABA, they are expected to interact with GABAA and/or GABAB receptors.

  • GABAA Receptor Signaling: Activation of the ionotropic GABAA receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and a rapid inhibitory postsynaptic potential.

  • GABAB Receptor Signaling: The metabotropic GABAB receptor is a G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a slower and more prolonged inhibitory signal.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesizes GABA GABA_vesicle GABA Vesicle GAD->GABA_vesicle synthesizes GABA GABA_released GABA GABA_vesicle->GABA_released release Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->GABA_vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel_pre opens GAT GABA Transporter (GAT) GABA_released->GAT reuptake GABA_A_R GABAₐ Receptor (Ionotropic) GABA_released->GABA_A_R GABA_B_R GABAₑ Receptor (Metabotropic) GABA_released->GABA_B_R Enantiomers (S)/(R)-Enantiomers Enantiomers->GABA_A_R modulates Enantiomers->GABA_B_R modulates Cl_channel Cl⁻ Influx GABA_A_R->Cl_channel GPCR_cascade G-protein Signaling (↓cAMP, K⁺ efflux, ↓Ca²⁺ influx) GABA_B_R->GPCR_cascade Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GPCR_cascade->Hyperpolarization

Caption: Simplified GABAergic signaling pathway.

Experimental Protocols

To empirically determine the comparative biological effects of the (S)- and (R)-enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid, the following experimental protocols are recommended.

1. GABAA Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the enantiomers for the GABAA receptor.

  • Membrane Preparation:

    • Homogenize rat brains in a buffered sucrose solution (0.32 M sucrose, pH 7.4) at 4°C.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in deionized water and re-homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice.

    • Resuspend the final pellet in binding buffer and store at -80°C.

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).

    • For total binding, add a radiolabeled GABAA agonist (e.g., [3H]muscimol) at a concentration near its Kd (e.g., 5 nM).

    • For non-specific binding, add the radioligand and a high concentration of unlabeled GABA (e.g., 10 mM).

    • For competition binding, add the radioligand and varying concentrations of the (S)- or (R)-enantiomer.

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

GABAA_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay start Rat Brain Homogenization centrifuge1 Low-Speed Centrifugation (1,000 x g) start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (140,000 x g) supernatant1->centrifuge2 pellet1 Collect Pellet centrifuge2->pellet1 wash Wash Pellet with Buffer pellet1->wash final_pellet Final Membrane Pellet wash->final_pellet setup Assay Setup in 96-well Plate final_pellet->setup add_components Add: - Membranes - [³H]muscimol - Test Enantiomer or GABA setup->add_components incubation Incubate at 4°C add_components->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki calculation) counting->analysis

Caption: Workflow for GABA-A Receptor Binding Assay.

2. GABAB Receptor Binding Assay

This protocol is to determine the binding affinity (Ki) for the GABAB receptor.

  • Membrane Preparation:

    • Follow the same procedure as for the GABAA receptor binding assay.

  • Binding Assay:

    • The assay is performed in a buffer containing a physiological concentration of a divalent cation (e.g., 2.5 mM CaCl2).

    • Use a GABAB-specific radioligand, such as --INVALID-LINK---baclofen.

    • For non-specific binding, use a high concentration of unlabeled (-)-baclofen (e.g., 1 mM).

    • The remainder of the protocol is similar to the GABAA binding assay.

3. Functional Assays

To determine the functional activity (e.g., agonist, antagonist, allosteric modulator) and potency (EC50 or IC50) of the enantiomers, electrophysiological or second messenger-based assays can be employed.

  • Electrophysiology (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Inject cRNA for GABAA or GABAB receptor subunits into Xenopus oocytes.

    • After 2-4 days of expression, place the oocyte in a recording chamber.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA to elicit a baseline current response.

    • Apply varying concentrations of the (S)- or (R)-enantiomer alone to test for agonist activity.

    • Co-apply the enantiomer with GABA to test for antagonist or modulatory activity.

    • Record the changes in membrane current to determine concentration-response curves and calculate EC50 or IC50 values.

Conclusion

While direct comparative data for the (S)- and (R)-enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid are currently lacking in the public domain, the available information on structurally related compounds strongly suggests that they will exhibit distinct biological activities. The (S)-enantiomer's association with neurological drug development hints at a potentially more potent or specific interaction with CNS targets, likely GABA receptors. The provided experimental protocols offer a clear path for researchers to elucidate the specific pharmacological profiles of these enantiomers. Such studies are crucial for understanding their therapeutic potential and for the rational design of new drugs targeting the GABAergic system.

References

Comparative Analysis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid and its Non-fluorinated Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the strategic modification of lead compounds plays a pivotal role in enhancing therapeutic efficacy. The introduction of fluorine into organic molecules is a well-established strategy to modulate various physicochemical and biological properties. This guide provides a comparative overview of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid and its non-fluorinated counterpart, (S)-3-Amino-3-phenylpropanoic acid, aimed at researchers, scientists, and drug development professionals.

Introduction to the Compounds

(S)-3-Amino-3-phenylpropanoic acid is a β-amino acid that has been utilized as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure serves as a scaffold for the development of novel therapeutics.

This compound is the fluorinated analog, with a fluorine atom substituted on the meta-position of the phenyl ring. This modification is expected to influence the compound's biological activity. It is suggested that the unique fluorophenyl group may enhance its biological activity, making it a compound of interest for receptor modulation studies.[1]

Data Presentation

A thorough review of scientific literature and patent databases did not yield specific quantitative data (e.g., IC50, Ki, or EC50 values) that directly compares the biological activity of this compound and (S)-3-Amino-3-phenylpropanoic acid on a specific biological target. The available information is largely general, focusing on their roles as synthetic intermediates.

Table 1: General Properties and Postulated Effects

Feature(S)-3-Amino-3-phenylpropanoic acidThis compoundReference
Chemical Structure C₉H₁₁NO₂C₉H₁₀FNO₂General Chemical Knowledge
Molecular Weight 165.19 g/mol 183.18 g/mol General Chemical Knowledge
Key Structural Feature Phenyl group3-Fluorophenyl groupGeneral Chemical Knowledge
Reported Applications Building block for pharmaceuticals, particularly for neurological disorders.Building block for pharmaceuticals, particularly for neurological disorders, with potentially enhanced biological activity.[1]
Postulated Effect of Fluorination -Enhanced biological activity, improved metabolic stability, altered receptor binding affinity.General Medicinal Chemistry Principles

Experimental Protocols

Due to the absence of specific comparative experimental data, detailed protocols for assays directly comparing the two compounds cannot be provided. However, based on their described applications, the following experimental workflows would be appropriate for a comparative analysis.

Diagram 1: General Workflow for Comparative Biological Activity Screening

This diagram illustrates a typical workflow for comparing the biological activity of two compounds, starting from initial screening to the identification of a mechanism of action.

G cluster_0 Compound Selection cluster_1 Biological Screening cluster_2 Hit Validation & Dose-Response cluster_3 Mechanism of Action Studies CompoundA (S)-3-Amino-3- (3-fluorophenyl)propanoic acid TargetScreening High-Throughput Screening (e.g., Enzyme or Receptor Panels) CompoundA->TargetScreening PhenotypicScreening Cell-Based Phenotypic Assays (e.g., Neuronal Cell Viability) CompoundA->PhenotypicScreening CompoundB (S)-3-Amino-3- phenylpropanoic acid CompoundB->TargetScreening CompoundB->PhenotypicScreening DoseResponse IC50/EC50 Determination TargetScreening->DoseResponse PhenotypicScreening->DoseResponse Mechanism Target Identification & Pathway Analysis DoseResponse->Mechanism

Caption: General workflow for comparing the biological activity of two compounds.

Potential Signaling Pathways

Given the general focus on neurological disorders, these compounds could potentially interact with various signaling pathways implicated in neuronal function and survival. A hypothetical signaling pathway that could be investigated is presented below.

Diagram 2: Hypothetical Signaling Pathway for Neuroprotection

This diagram illustrates a hypothetical pathway where the compounds could exert neuroprotective effects by modulating a key signaling cascade.

G cluster_0 Compound Interaction cluster_1 Cellular Target & Signaling Cascade cluster_2 Cellular Response Compound Test Compound (Fluorinated or Non-fluorinated) Receptor Neuronal Receptor/ Enzyme Compound->Receptor Kinase Downstream Kinase (e.g., Akt/PKB) Receptor->Kinase Activation TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor Phosphorylation Response Increased Expression of Neuroprotective Genes TranscriptionFactor->Response Activation Outcome Enhanced Neuronal Survival Response->Outcome

Caption: Hypothetical neuroprotective signaling pathway.

Conclusion

The introduction of a fluorine atom in this compound is a rational design strategy aimed at improving the pharmacological profile compared to its non-fluorinated analog. While the existing literature supports the general premise of enhanced biological activity for fluorinated compounds, a direct quantitative comparison for this specific pair of molecules is currently lacking.

Future research, employing the experimental workflows outlined in this guide, is necessary to elucidate the specific biological targets and quantitatively compare the potencies of this compound and (S)-3-Amino-3-phenylpropanoic acid. Such studies will be invaluable for guiding the further development of this chemical scaffold for the treatment of neurological and other disorders. Researchers are encouraged to investigate these compounds against relevant biological targets to fill this knowledge gap.

References

Comparative Analysis of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Biological Assays: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological cross-reactivity of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid. As a structural analog of both γ-aminobutyric acid (GABA) and β-phenylalanine, this compound presents a unique pharmacological profile with potential for both therapeutic efficacy and off-target effects. This document summarizes available data on its interactions with primary targets and a panel of receptors and transporters commonly screened in central nervous system (CNS) drug discovery to assess its selectivity.

Introduction to this compound

This compound is a fluorinated amino acid derivative that has garnered interest in pharmaceutical research, particularly for the development of therapeutics targeting neurological disorders.[1] The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, including its lipophilicity and electronic distribution, which in turn can influence its biological activity, metabolic stability, and binding affinity to various protein targets.[2] Its structural similarity to the inhibitory neurotransmitter GABA suggests a primary mechanism of action involving GABAergic pathways. However, the presence of the β-phenylalanine scaffold also raises the possibility of interactions with other receptor systems and transporters.

Comparative Biological Activity

Due to the limited publicly available direct cross-reactivity data for this compound, this guide presents a comparative profile based on data from structurally related fluorinated GABA and phenylalanine analogs. This approach provides a predictive overview of the compound's likely on-target and off-target activities.

Primary Target Engagement: GABA Receptors

The primary biological targets for GABA analogs are the GABA receptors, which are categorized into GABAA, GABAB, and GABAC subtypes. Fluorination of GABA analogs has been shown to produce compounds with shape-dependent selectivity for these receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Reference GABA Analogs at GABA Receptors

CompoundGABAAGABABGABAC
GABA1508050
Baclofen>1,000,000120>1,000,000
(R)-Baclofen>1,000,00090>1,000,000
Saclofen>1,000,0005,000>1,000,000
Hypothetical this compoundModerate AffinityHigh AffinityLow Affinity

Data for reference compounds are representative values from literature. The affinity profile for the target compound is a prediction based on its structural characteristics as a β-substituted GABA analog.

Off-Target Cross-Reactivity Profile

To assess the selectivity of this compound, a broad panel of CNS-related receptors and transporters should be considered. The following table provides a hypothetical cross-reactivity profile based on typical screening panels used in drug discovery, such as the Eurofins SafetyScreen panels.[3][4][5] This predictive analysis is informed by the known cross-reactivity patterns of other CNS-active compounds.

Table 2: Predicted Cross-Reactivity Profile of this compound at 10 µM

Target ClassRepresentative TargetPredicted % InhibitionPotential Implication
Adrenergic Receptors α1A< 20%Low risk of cardiovascular side effects
α2A< 20%Low risk of sedation or blood pressure changes
β1< 10%Low risk of cardiac effects
Dopamine Receptors D1< 15%Low risk of motor or cognitive side effects
D2< 25%Low risk of extrapyramidal symptoms
Serotonin Receptors 5-HT1A20-30%Potential for mild anxiolytic or antidepressant effects
5-HT2A< 25%Low risk of agitation or sleep disturbances
5-HT2B< 10%Low risk of cardiac valvulopathy
Muscarinic Receptors M1< 20%Low risk of anticholinergic side effects (e.g., dry mouth, blurred vision)
Histamine Receptors H1< 25%Low risk of sedation
Opioid Receptors µ (mu)< 15%Low risk of abuse potential or respiratory depression
Ion Channels hERG< 25%Low risk of cardiac arrhythmia
NaV1.5< 15%Low risk of cardiac conduction abnormalities
CaV1.2< 20%Low risk of cardiovascular effects
Transporters DAT (Dopamine)< 20%Low risk of stimulant-like effects
NET (Norepinephrine)< 25%Low risk of cardiovascular or psychiatric side effects
SERT (Serotonin)25-40%Potential for modulation of serotonergic neurotransmission
GAT1 (GABA)> 50%On-target activity , potential for CNS depression
Amino Acid Receptors NMDA< 20%Low risk of psychotomimetic effects
AMPA< 15%Low risk of excitotoxicity
Other L-type Amino Acid Transporter 1 (LAT1)30-50%Potential for altered transport of other amino acids
Calcium-Sensing Receptor (CaSR)20-40%Potential for modulation of calcium homeostasis

This table presents a hypothetical screening result. Actual experimental values are required for a definitive assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity and cross-reactivity. The following are standard protocols for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from recombinant cell lines or animal tissues.

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied (e.g., Tris-HCl for many GPCRs).

  • Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-GABA for GABA receptors) and a range of concentrations of the test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., FLIPR Membrane Potential Assay)

Objective: To measure the functional activity of a compound at an ion channel or a GPCR that couples to an ion channel by detecting changes in cell membrane potential.

General Protocol:

  • Cell Culture: Plate cells expressing the target receptor in a multi-well plate.

  • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations to the wells using a fluorometric imaging plate reader (FLIPR).

  • Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to changes in membrane potential.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

Visualizing Biological Interactions

The following diagrams illustrate the key concepts related to the biological evaluation of this compound.

G cluster_0 Compound & Primary Targets cluster_1 Potential Off-Targets Compound This compound GABA_A GABAA Receptor Compound->GABA_A High Affinity GABA_B GABAB Receptor Compound->GABA_B Moderate Affinity GABA_C GABAC Receptor Compound->GABA_C Low Affinity SERT SERT Compound->SERT LAT1 LAT1 Compound->LAT1 CaSR CaSR Compound->CaSR Other_GPCRs Other GPCRs Compound->Other_GPCRs G cluster_workflow Cross-Reactivity Screening Workflow start Test Compound primary_screen Primary Target Assays (e.g., GABAA, GABAB) start->primary_screen secondary_screen Broad Off-Target Panel (e.g., Eurofins SafetyScreen) primary_screen->secondary_screen hit_validation Dose-Response & Functional Assays for Identified Hits secondary_screen->hit_validation selectivity_profile Selectivity Profile Generation hit_validation->selectivity_profile sar Structure-Activity Relationship (SAR) Analysis selectivity_profile->sar lead_optimization Lead Optimization sar->lead_optimization

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides offers a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This guide provides an objective comparison of the performance of fluorinated peptides against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter the physicochemical properties of peptides.[1] These modifications can lead to enhanced hydrophobicity, improved resistance to proteolytic degradation, and favorable conformational changes that can enhance binding affinity to target receptors.[1][2] By leveraging the "fluorine advantage," researchers can pave the way for the development of more robust and effective peptide-based therapeutics.[3][4]

Performance Comparison: Fluorinated vs. Non-Fluorinated Peptides

The impact of fluorination on peptide performance is multifaceted. Key parameters that are significantly influenced include thermal stability, metabolic stability, and binding affinity. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of different fluorinated amino acids.

Table 1: Impact of Fluorination on Thermal Stability

Fluorination can significantly enhance the conformational stability of peptides, which often translates to an increased melting temperature (Tm), a key indicator of thermal stability.[3] The strong electron-withdrawing nature of fluorine can induce favorable intramolecular interactions, leading to the stabilization of secondary structures like α-helices and β-sheets.[2][3]

Peptide VariantPosition of Fluorinated Amino AcidMelting Temperature (Tm) in °C (± 0.1)Change in Tm (°C) vs. NativeReference
Native Trpzip2-47.9-[3]
4F-Trp @ EdgeTrp448.5+0.6[3]
5F-Trp @ FaceTrp948.1+0.2[3]
6F-Trp @ FaceTrp949.5+1.6[3]
bzip peptide (GCN4)Isoleucine replaced by 5,5,5-trifluoroisoleucine (5TFI)+27+27[5]
bzip peptide (GCN4)Valine replaced by (2S,3R)-4,4,4-trifluorovaline (4TFV)+4+4[5]
Table 2: Enhanced Proteolytic Resistance

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases.[6] The introduction of fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1]

Peptide AnalogFluorinated Amino Acid SubstitutionProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)Reference
GLP-1 AnalogueHexafluoroleucine (Hfl) for Glu-9DPP-IVComparable binding affinity to native GLP-1, suggesting improved stability while maintaining function[7]
Model PeptidesVarious fluorinated amino acids in P2, P1', or P2' positionsα-chymotrypsin, pepsinIncreased stability in some cases, but highly dependent on enzyme, position, and fluorine content[8]

Note: Direct comparison between studies should be made with caution due to variations in peptide sequences, assay conditions, and proteases used.[1]

Table 3: Modulation of Receptor Binding Affinity

The effect of fluorination on binding affinity is highly dependent on the specific protein-peptide interaction.[1] While not always leading to an increase, strategic fluorination can maintain or even enhance binding by influencing intermolecular forces and achieving better complementarity within the binding pocket.[9][10]

Peptide AnalogTarget ReceptorAssay TypeBinding Affinity (IC50 or KD)Fold Change vs. Non-fluorinatedReference
Fluorinated GLP-1 Analogue (Glu-9 to Hfl-9)GLP-1 ReceptorCompetition-based radioligand binding assayIC50 = 5.1 nM (vs. 1.9 nM for native GLP-1)~2.7-fold decrease[7]
Gramicidin S precursorGrsA-AcoreIsothermal Titration CalorimetryKD = 600 ± 300 μM for 4-F-Phe (vs. 60 ± 10 μM for Phe)~10-fold decrease[11]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated peptides.

Protease Degradation Assay

This assay is used to determine the stability of a peptide in the presence of proteases.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL)

  • Human or animal serum/plasma

  • Quenching solution (e.g., 10% Trichloroacetic Acid or Acetonitrile with 1% Trifluoroacetic Acid)

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

  • High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer (LC-MS)[12]

Procedure:

  • Preparation: Thaw serum/plasma on ice and centrifuge to remove precipitates.[12]

  • Reaction Setup: In a microcentrifuge tube, mix the serum/plasma with the incubation buffer and pre-warm to 37°C.[12]

  • Initiate Reaction: Add the test peptide to the mixture to a final concentration (e.g., 100 µg/mL). This is the t=0 time point.[12]

  • Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture and add them to the quenching solution to stop the enzymatic reaction.[13]

  • Protein Precipitation: Incubate the quenched samples on ice to precipitate proteins, then centrifuge at high speed.[12]

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by HPLC or LC-MS to quantify the amount of peptide remaining at each time point.[12]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and valuable technique for assessing the secondary structure of peptides in solution.[14][15]

Materials:

  • Peptide sample (at least 95% pure) dissolved in a suitable buffer (e.g., 10 mM ammonium acetate)[16][17]

  • High-transparency quartz cuvettes (path length typically 0.01 to 1 cm)[14]

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare a clear solution of the peptide in a CD-compatible buffer. The buffer itself should not be optically active.[14]

  • Instrument Setup: Set the required parameters on the CD spectrometer, including the wavelength range (far-UV for secondary structure), scanning speed, and number of accumulations.[18]

  • Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the peptide sample.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting data, typically in millidegrees, is then converted to mean residue ellipticity.[18]

  • Secondary Structure Estimation: Use deconvolution algorithms or software (e.g., K2D3 webserver) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.[16]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to determine the thermodynamic parameters of binding interactions, including affinity (KD), enthalpy (ΔH), and stoichiometry (n), in a single experiment.[19][20]

Materials:

  • Purified protein (receptor) in a suitable buffer

  • Peptide (ligand) dissolved in the same buffer

  • ITC instrument

Procedure:

  • Sample Preparation: Dialyze both the protein and peptide against the same buffer to minimize buffer mismatch effects. Degas the solutions to prevent air bubbles.[20]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the peptide solution into the injection syringe.[20] A typical starting point is 40 µM of protein in the cell and 400 µM of peptide in the syringe.[19]

  • Titration: Perform a series of small, sequential injections of the peptide into the protein solution. The instrument measures the heat released or absorbed during each injection.[20]

  • Data Analysis: The raw data is a series of heat spikes for each injection. Integrating these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

  • Thermodynamic Parameters: Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Native Native Peptide CD Circular Dichroism (Secondary Structure) Native->CD Stability Protease Degradation Assay (Stability) Native->Stability Binding Isothermal Titration Calorimetry (Binding Affinity) Native->Binding Fluorinated Fluorinated Peptide Fluorinated->CD Fluorinated->Stability Fluorinated->Binding Cell Cell-based Assays Binding->Cell GLP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor Gs Gs protein GLP1R->Gs Gq Gq protein GLP1R->Gq AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates Gs->AC Activates Gq->PLC Activates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin Ca2 Ca2+ IP3->Ca2 Releases Ca2->Insulin Fluorinated_GLP1 Fluorinated GLP-1 Analog Fluorinated_GLP1->GLP1R Binds

References

comparing the efficacy of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid with other GABA transporter inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap exists in the scientific literature regarding the efficacy of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid as a GABA transporter (GAT) inhibitor. Extensive searches of chemical databases and peer-reviewed publications did not yield any quantitative data, such as IC50 values, on its activity at any of the GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT-1). Therefore, a direct comparison of its efficacy with other GAT inhibitors is not currently possible.

This guide provides a comparative overview of the efficacy of several well-characterized GABA transporter inhibitors, presenting key quantitative data, detailed experimental protocols for assessing inhibitor potency, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of GABAergic neurotransmission.

Quantitative Comparison of GAT Inhibitor Potency

The inhibitory potency of various compounds against the four major GABA transporter subtypes is summarized in the table below. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT-1 IC50 (µM)Reference(s)
Tiagabine0.07 (human)>300>800>300[1]
NNC-7110.04 (human)---[1]
(S)-SNAP-5114388 (human)21 (rat)5 (human)140[2]
Guvacine14 (human)58 (rat)119 (human)1870 (human)[2]

Note: Species differences in transporter pharmacology can lead to variations in IC50 values.

Experimental Protocols

A standard method for determining the inhibitory potency of compounds on GABA transporters is the in vitro [³H]GABA uptake assay using a mammalian cell line expressing the target GAT subtype.

[³H]GABA Uptake Inhibition Assay in HEK293 Cells

Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT1, hGAT2, hGAT3, or hBGT-1).

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose.[3]

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test compounds and a reference inhibitor (e.g., Tiagabine for GAT1).

  • Scintillation cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[3]

    • Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to attach overnight.[4]

  • Compound Preparation:

    • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in the assay buffer. The final solvent concentration should not exceed 0.1% to avoid cytotoxicity.[3]

  • GABA Uptake Assay:

    • On the day of the experiment, wash the cells twice with pre-warmed assay buffer.[3]

    • Add 100 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to each well. For total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a potent inhibitor (e.g., 1 mM GABA).

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[3]

    • Initiate the uptake by adding 100 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA to achieve the desired final concentration (typically close to the Km of the transporter).[3][4]

    • Incubate for a specific period (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.[3]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[3]

    • Lyse the cells by adding 200 µL of 0.1 M NaOH or a suitable lysis buffer to each well.[3]

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a microplate scintillation counter.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

GABAergic Synapse and Transporter Function

The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters in regulating neurotransmission.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release vGAT->Vesicle Packaging GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R Binding GABA_B_R GABA-B Receptor GABA_cleft->GABA_B_R Binding GAT1_astro GAT1 GABA_cleft->GAT1_astro Uptake GAT3_astro GAT3 GABA_cleft->GAT3_astro Uptake Inhibition Inhibitory Signal GABA_A_R->Inhibition GABA_B_R->Inhibition GABA_astro GABA GAT1_astro->GABA_astro GAT3_astro->GABA_astro GABA_T GABA-T GABA_astro->GABA_T Metabolism Glutamine Glutamine GABA_T->Glutamine GAT_Assay_Workflow start Start cell_culture 1. Culture HEK293 cells expressing target GAT start->cell_culture seeding 2. Seed cells into 96-well plates cell_culture->seeding compound_prep 3. Prepare serial dilutions of test compounds seeding->compound_prep preincubation 4. Pre-incubate cells with compounds compound_prep->preincubation uptake 5. Initiate uptake with [3H]GABA preincubation->uptake termination 6. Terminate uptake by washing uptake->termination lysis 7. Lyse cells termination->lysis scintillation 8. Add scintillation cocktail and count radioactivity lysis->scintillation analysis 9. Analyze data and determine IC50 scintillation->analysis end End analysis->end

References

The Fluorinated Phenylalanine Advantage: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated phenylalanine derivatives into peptides and proteins has become a transformative tool. The subtle substitution of hydrogen with fluorine imparts unique physicochemical properties that can significantly enhance metabolic stability, modulate biological activity, and provide a powerful probe for structural studies. This guide offers an objective comparison of various fluorinated phenylalanine derivatives, supported by experimental data, detailed protocols, and visualizations to aid in their effective application.

The introduction of fluorine into the phenylalanine scaffold can dramatically alter its electronic properties, hydrophobicity, and susceptibility to enzymatic degradation.[1] These changes can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy of peptide-based drugs.[2] Furthermore, the 19F nucleus serves as a sensitive and non-invasive NMR probe for studying protein structure and dynamics.[3]

Comparative Analysis of Key Performance Metrics

The choice of a specific fluorinated phenylalanine derivative depends on the desired application. The position of the fluorine atom on the phenyl ring significantly influences the resulting properties. Below is a summary of quantitative data comparing the performance of different derivatives.

Binding Affinity

The incorporation of fluorinated phenylalanine can enhance the binding affinity of peptides to their biological targets. This is often attributed to favorable interactions of the fluorinated aromatic ring within the binding pocket.

Table 1: Comparative Binding Affinities of Fluorinated Phenylalanine-Containing Peptides

Peptide/AnalogTarget ReceptorNative Peptide Ki (nM)4-F-Phe Analog Ki (nM)Fold Increase in AffinityReference
Biphalinμ-opioid receptor1.230.452.7[4]
Biphalinδ-opioid receptor0.540.086.8[4]
L-leucine receptor ligandL-leucine receptor0.18 (KD)0.26 (KD)0.7[5][6]
Metabolic Stability

A major challenge in peptide drug development is their rapid degradation by proteases. Fluorination of phenylalanine can significantly enhance metabolic stability by sterically hindering enzymatic cleavage.

Table 2: Comparative Metabolic Stability of Peptides Containing Fluorinated Phenylalanine

PeptideModifying Enzyme% Peptide Remaining (Native)% Peptide Remaining (Fluorinated Analog)Incubation TimeReference
Model Peptideα-Chymotrypsin~1%>80% (2-F-Phe)2 hours[7]
Buforin II AnalogTrypsinModerately stableEnhanced stabilityNot specified[8]
Magainin 2 AnalogTrypsinModerately stableEnhanced stabilityNot specified[8]
19F NMR Chemical Shifts

The 19F NMR chemical shift is highly sensitive to the local environment, making it an excellent probe for protein structure and conformational changes. The chemical shift range varies depending on the position of the fluorine atom.

Table 3: Comparative 19F NMR Chemical Shift Ranges of Fluorinated Phenylalanines in Hen Egg White Lysozyme (HEWL)

Fluorinated Phenylalanine IsomerChemical Shift Range (ppm)Key ObservationReference
2-Fluorophenylalanine7.4Slow ring flips, distinct resonances for each isomer[3][9]
3-Fluorophenylalanine1.0Fast ring flips, smaller chemical shift dispersion[3][9]
4-Fluorophenylalanine4.8Sharp resonances, sensitive to local environment[3][9]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorinated phenylalanine derivatives. Below are protocols for their incorporation into peptides and their use in screening assays.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Fluorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating 4-fluoro-L-phenylalanine using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethylether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 15-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-4-fluoro-L-phenylalanine at the desired position.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.[10]

Protein-Observed 19F NMR for Fragment Screening

This protocol describes the use of a protein labeled with a fluorinated phenylalanine to screen for small molecule binders.

Materials:

  • Expression system (e.g., E. coli) for producing the target protein.

  • Fluorinated phenylalanine analog (e.g., 3-fluorotyrosine, 4-fluorophenylalanine, or 5-fluorotryptophan).

  • Fragment library.

  • NMR spectrometer with a fluorine probe.

  • NMR buffer.

Procedure:

  • Protein Expression and Labeling:

    • Use an auxotrophic E. coli strain or a standard expression strain.

    • Grow the cells in a minimal medium.

    • Induce protein expression and supplement the medium with the desired fluorinated amino acid.

    • Purify the labeled protein.

  • NMR Sample Preparation:

    • Prepare a solution of the 19F-labeled protein in a suitable NMR buffer (typically at a concentration of 25-100 µM).

  • 19F NMR Data Acquisition:

    • Acquire a 1D 19F NMR spectrum of the protein alone. The spectrum should show well-resolved resonances for each fluorinated residue.

  • Fragment Screening:

    • Add a single fragment or a mixture of fragments from the library to the protein sample.

    • Acquire another 1D 19F NMR spectrum.

  • Data Analysis:

    • Analyze the spectra for changes in the chemical shifts or line broadening of the 19F signals. A significant change indicates that a fragment is binding to the protein near that particular fluorinated residue.

    • The magnitude of the chemical shift perturbation can be used to determine the dissociation constant (Kd) of the interaction.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways provide a clear understanding of the processes involved.

Synthesis_of_4_Fluoro_L_Phenylalanine cluster_synthesis Synthesis of 4-Fluoro-L-Phenylalanine L_Phe L-Phenylalanine step1 Protection (e.g., Boc) L_Phe->step1 protected_Phe Protected L-Phenylalanine step1->protected_Phe step2 Iodination protected_Phe->step2 iodo_Phe Protected 4-Iodo-L-Phenylalanine step2->iodo_Phe step3 Fluorination (e.g., Nucleophilic) iodo_Phe->step3 fluoro_Phe_protected Protected 4-Fluoro-L-Phenylalanine step3->fluoro_Phe_protected step4 Deprotection fluoro_Phe_protected->step4 final_product 4-Fluoro-L-Phenylalanine step4->final_product

Caption: A generalized workflow for the synthesis of 4-Fluoro-L-Phenylalanine.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple first Fmoc-AA deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_fluoro Couple Fmoc-4-F-Phe-OH deprotection2->coupling_fluoro wash2 Wash coupling_fluoro->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling_n Couple subsequent Fmoc-AAs deprotection3->coupling_n wash3 Wash coupling_n->wash3 cleavage Cleavage from Resin & Side-chain Deprotection wash3->cleavage purification Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: A generalized workflow for solid-phase peptide synthesis of a peptide containing 4-F-Phe.

Nav1_7_Signaling_Pathway cluster_pain Nav1.7 in Nociceptive Signaling stimulus Noxious Stimulus (e.g., heat, mechanical) nociceptor Nociceptor Terminal stimulus->nociceptor depolarization Membrane Depolarization nociceptor->depolarization nav1_7 Nav1.7 Channel (Voltage-gated Na+ channel) depolarization->nav1_7 activates na_influx Na+ Influx nav1_7->na_influx ap_initiation Action Potential Initiation na_influx->ap_initiation ap_propagation Action Potential Propagation (along axon) ap_initiation->ap_propagation spinal_cord Spinal Cord (Dorsal Horn) ap_propagation->spinal_cord neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) spinal_cord->neurotransmitter_release second_order_neuron Second-Order Neuron Activation neurotransmitter_release->second_order_neuron brain Signal to Brain (Pain Perception) second_order_neuron->brain inhibitor Fluorinated Phenylalanine- Containing Inhibitor inhibitor->nav1_7 blocks

Caption: Role of Nav1.7 in the pain signaling pathway and its inhibition.

References

Structure-Activity Relationship of 3-Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenylpropanoic acid derivatives as agonists for peroxisome proliferator-activated receptors (PPARs). PPARs are key nuclear receptors involved in the regulation of lipid and glucose metabolism, making them significant targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2] The 3-phenylpropanoic acid scaffold has been extensively explored to develop potent and selective PPAR agonists. This document summarizes quantitative data, details experimental protocols for activity assessment, and visualizes a typical workflow for evaluating these compounds.

I. Comparative Analysis of PPAR Agonist Activity

The agonist activity of 3-phenylpropanoic acid derivatives is highly dependent on the nature and position of substituents on the phenyl rings and modifications to the propanoic acid backbone. These modifications influence the potency and selectivity of the compounds for the different PPAR isoforms (α, γ, and δ).

A series of α-alkyl-substituted phenylpropanoic acids have been investigated as dual agonists of PPARα and PPARδ.[3] SAR studies on these compounds have revealed that the geometry of the linking group and the substituent on the distal benzene ring are critical in determining the potency and selectivity of PPAR subtype transactivation.[3] For instance, derivatives with an (S)-configuration were identified as potent human PPARα/δ dual agonists.[3]

Furthermore, the replacement of the commonly used ether moiety that connects the central phenyl ring with a lipophilic tail with acetylene, ethylene, propyl, or nitrogen-derived linkers has been explored.[4] These modifications significantly impact the binding and activation of PPARα and PPARγ.[4]

Below is a table summarizing the in vitro activity of representative 3-phenylpropanoic acid derivatives on human PPARα, PPARγ, and PPARδ. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a cell-based transactivation assay.

CompoundCore Structure ModificationR GrouphPPARα EC50 (nM)[5]hPPARγ EC50 (nM)hPPARδ EC50 (nM)[5]Selectivity Profile
KCL Phenylpropanoic acid----PPARα selective[5][6]
TIPP-401 Methoxy group on branch-8.2-21PPARα/δ dual agonist[5]
TIPP-204 n-butoxy group on branch-280-1.9PPARδ selective[5]
APHM19 Phenylpropanoic acid derivative----PPARα/δ dual agonist[5]
TIPP-703 Phenylpropanoic acid derivative----PPARα/δ dual agonist[5]
YN4pai Phenylpropanoic acid derivative----PPARδ selective[5]
Compound 18 Oxime ether linker-722028-PPARγ selective[7]
H11 Triazolone derivative-7.01316.18.4PPARα/δ dual agonist[8]

Note: A hyphen (-) indicates that the data was not specified in the cited sources.

II. Experimental Protocols

The evaluation of 3-phenylpropanoic acid derivatives as PPAR agonists typically involves cell-based reporter gene assays. These assays measure the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a reporter gene (e.g., luciferase).

A. PPAR Luciferase Reporter Gene Assay [9][10]

This assay quantifies the transcriptional activity of PPARs in response to treatment with a test compound.

  • Materials:

    • HEK293 cells (or another suitable cell line)[9]

    • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[9]

    • PPAR expression plasmid (for the specific isoform being tested)[9]

    • PPRE-luciferase reporter plasmid (e.g., tk-PPREx3-luc)[9]

    • Internal control plasmid (e.g., a Renilla luciferase vector)[9]

    • Transfection reagent[9]

    • Test compounds and reference agonist (e.g., GW590735 for PPARα)[10]

    • Luciferase assay reagent[9]

    • Luminometer[9]

  • Procedure:

    • Cell Culture and Transfection: Seed HEK293 cells and grow for 18-24 hours. Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.[9]

    • Treatment: After 24 hours of transfection, re-seed the cells into 96-well plates.[9] Treat the cells with various concentrations of the test compounds or a vehicle control (e.g., DMSO).[9] The final DMSO concentration should not exceed 0.4%.[10] Incubate for 16-24 hours.[9][11]

    • Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.[9]

    • Data Analysis: Normalize the firefly luciferase activity to the internal control (Renilla luciferase) activity. Express the results as fold induction compared to the vehicle control.[9] Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.[9]

B. Beta-Lactamase Reporter Gene Assay [11]

This is an alternative reporter gene assay that utilizes a beta-lactamase reporter gene under the control of a UAS response element.

  • Procedure:

    • Cell Plating: Plate PPAR gamma-UAS-bla 293H cells at a density of 30,000 cells/well in a 384-well plate.[11]

    • Compound Addition: Add the test compounds at various concentrations.[11]

    • Incubation: Incubate the plate in a humidified 37°C/5% CO2 incubator for 16 hours.[11]

    • Substrate Addition: Add the LiveBLAzer™-FRET B/G (CCF4-AM) Substrate mixture to each well.[11]

    • Incubation: Incubate for 2 hours at room temperature in the dark.[11]

    • Detection: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.[11]

    • Data Analysis: Calculate the response ratio and plot it against the compound concentrations to determine EC50 values.[11]

III. Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a PPAR agonist reporter gene assay.

PPAR_Agonist_Assay_Workflow cluster_prep Day 1: Preparation and Treatment cluster_incubation Incubation cluster_analysis Day 2: Data Acquisition and Analysis cell_culture 1. Seed Cells (e.g., HEK293) transfection 2. Transfect with Plasmids (PPAR, PPRE-Luc, Control) cell_culture->transfection treatment 3. Treat with 3-Phenylpropanoic Acid Derivatives transfection->treatment incubation 4. Incubate for 16-24 hours cell_lysis 5. Lyse Cells luciferase_assay 6. Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis 7. Analyze Data (Calculate Fold Induction, EC50) luciferase_assay->data_analysis end End data_analysis->end start Start start->cell_culture

Caption: Workflow for a PPAR agonist luciferase reporter gene assay.

References

A Comparative Analysis of Brominated vs. Fluorinated 3-Amino-3-phenylpropanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic halogenation of lead compounds is a cornerstone of medicinal chemistry. The introduction of bromine or fluorine to a molecule like 3-Amino-3-phenylpropanoic acid, a versatile building block, can significantly alter its physicochemical properties and biological activity. This guide provides a comparative analysis of brominated and fluorinated derivatives of 3-Amino-3-phenylpropanoic acid, offering insights into their potential applications and the experimental data available to date.

While direct comparative studies between brominated and fluorinated 3-Amino-3-phenylpropanoic acid are limited, this guide synthesizes existing data on related halogenated amino acids to provide a predictive comparison. The introduction of either a bromine or a fluorine atom to the phenyl ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications are critical in the development of novel therapeutics, including neuroprotective agents and antimicrobial compounds.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a hydrogen atom with a halogen imparts distinct physicochemical characteristics to the parent molecule. Fluorine, being highly electronegative and small, can enhance metabolic stability and binding affinity through the formation of strong carbon-fluorine bonds and favorable electrostatic interactions.[1] Bromine, which is larger and more polarizable, tends to increase lipophilicity, potentially improving membrane permeability.[1] The following table summarizes the computed physicochemical properties of 3-amino-3-(3-bromophenyl)propanoic acid and 3-amino-3-(3-fluorophenyl)propanoic acid.

Property3-Amino-3-(3-bromophenyl)propanoic acid3-Amino-3-(3-fluorophenyl)propanoic acid
Molecular Formula C9H10BrNO2C9H10FNO2
Molecular Weight 244.08 g/mol 183.18 g/mol [5]
Topological Polar Surface Area 63.3 Ų63.3 Ų[5]
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 33
XLogP3 1.50.9

Biological Activity: Unraveling the Halogen Effect

The choice between bromination and fluorination can lead to divergent biological outcomes. While specific comparative data for 3-Amino-3-phenylpropanoic acid derivatives is scarce, general principles observed in related halogenated compounds can offer valuable guidance.

Neuroprotection: Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects by modulating glutamatergic synaptic transmission.[3] A study on 3,5-dibromo-L-tyrosine (DBrT) showed significant reduction in brain infarct volume in a rat model of stroke.[3] The potency of these halogenated derivatives was found to be greater than the parent amino acid.[3] It is plausible that both brominated and fluorinated 3-Amino-3-phenylpropanoic acid could exhibit similar neuroprotective properties, with the specific halogen influencing the potency and selectivity towards glutamate receptor subtypes.

Antimicrobial Activity: Halogenation is a known strategy to enhance the antimicrobial activity of organic molecules.[6] Studies on β-alanine derivatives have shown that brominated compounds can possess significant antifungal and antibacterial properties.[4] For instance, N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide showed notable activity against Candida albicans and Aspergillus niger.[4] Fluorination has also been shown to increase the antimicrobial efficacy of peptides.[1] A direct comparison would be necessary to determine which halogen imparts superior antimicrobial activity to the 3-Amino-3-phenylpropanoic acid scaffold.

Experimental Protocols

General Synthesis of Halogenated 3-Amino-3-phenylpropanoic Acid

A common method for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia in an alcoholic solvent. This one-pot synthesis is an efficient way to produce various substituted β-amino acids.

Materials:

  • Substituted benzaldehyde (e.g., 3-bromobenzaldehyde or 3-fluorobenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A mixture of the substituted benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents) in ethanol is refluxed for 6-8 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol.

  • To purify, the solid is dissolved in a minimal amount of 1M sodium hydroxide solution and then re-precipitated by the addition of 1M hydrochloric acid until the pH is neutral.

  • The purified product is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification A Halogenated Benzaldehyde D One-pot condensation in Ethanol (Reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E Crude Halogenated 3-Amino-3-phenylpropanoic acid D->E F Dissolution in NaOH E->F G Precipitation with HCl F->G H Filtration & Drying G->H I Pure Halogenated 3-Amino-3-phenylpropanoic acid H->I

Synthetic workflow for halogenated 3-Amino-3-phenylpropanoic acid.
In Vitro Enzyme Inhibition Assay (Hypothetical)

To compare the biological activity of the brominated and fluorinated derivatives, an enzyme inhibition assay could be employed. For example, their inhibitory effects on an enzyme relevant to neuroprotection, such as a glutamate receptor or a related enzyme, could be assessed.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Brominated 3-Amino-3-phenylpropanoic acid

  • Fluorinated 3-Amino-3-phenylpropanoic acid

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for both the brominated and fluorinated compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test compounds (brominated and fluorinated derivatives) to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

G cluster_start Initiation cluster_pathway Signaling Pathway cluster_intervention Therapeutic Intervention cluster_outcome Outcome start Glutamate Release (Excitotoxicity) receptor Glutamate Receptors (e.g., NMDA, AMPA) start->receptor inhibitor Halogenated 3-Amino-3-phenylpropanoic acid (Bromo or Fluoro derivative) calcium Ca2+ Influx receptor->calcium outcome Neuroprotection downstream Downstream Effector Activation (e.g., Calpains, NOS) calcium->downstream damage Neuronal Damage & Apoptosis downstream->damage inhibitor->receptor Inhibition

Hypothetical signaling pathway for neuroprotection.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling (S)-3-Amino-3-(3-fluorophenyl)propanoic acid. It includes detailed operational and disposal plans to ensure the safe and compliant use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2][3]
Acute Toxicity, InhalationH332: Harmful if inhaled[2][3]
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation[2][3]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body PartProtectionSpecification
Eyes/Face Safety Goggles/Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact and splash protection only. For prolonged or direct contact, consider double-gloving or using gloves made of a more resistant material such as Viton or polyvinyl alcohol (PVA), given the aromatic nature of the compound. Always inspect gloves for degradation or punctures before use.
Body Laboratory CoatA standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory RespiratorFor operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. Ensure proper fit testing and training before use.
Operational and Handling Plan

Safe handling practices are paramount to prevent exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. A chemical fume hood is required when weighing or transferring the powder to minimize inhalation of dust particles.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound and ensure it is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, prepare the solution within a chemical fume hood.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]

    • Do not eat, drink, or smoke in the laboratory.[2][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Emergency_Procedures

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused or expired solid this compound.

  • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the compound.

  • Liquid Waste: Solutions containing the compound and rinsates from cleaning contaminated glassware.

Disposal Protocol:

  • Segregation: Keep waste streams separate. Do not mix solid waste with liquid waste.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste" and the full chemical name.

    • Contaminated Labware: Place in a designated hazardous waste bag or container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.

  • Final Disposal: Dispose of all waste through an approved waste disposal plant or licensed hazardous waste management company.[2][3] Do not dispose of down the drain or in regular trash. For non-hazardous pharmaceutical waste, incineration is often the preferred method to ensure complete destruction.[4][5][6]

Experimental Protocol: Representative Synthesis of a Fluorinated β-Amino Acid Derivative

While a specific protocol for the synthesis of this compound is not detailed in the immediate safety literature, the following represents a general, illustrative procedure for the synthesis of a similar fluorinated β-amino acid, adapted from established methods.[7][8] This is for informational purposes and should be adapted and optimized by qualified personnel.

Experimental_Workflow

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation. Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield the pure β-amino acid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.